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  • Product: N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide
  • CAS: 954256-46-3

Core Science & Biosynthesis

Foundational

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide chemical structure and properties

Title: Structural and Functional Profiling of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide in Probe Development and Drug Discovery Executive Summary: In the landscape of modern medicinal chemistry and proteomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Functional Profiling of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide in Probe Development and Drug Discovery

Executive Summary: In the landscape of modern medicinal chemistry and proteomics, bifunctional small molecules are critical for bridging the gap between phenotypic screening and target deconvolution. N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (Molecular Formula: C17H20N2O2; MW: 284.36) is a highly specialized building block commercialized for proteomics research[1]. As a Senior Application Scientist, I have structured this technical guide to deconstruct the causality behind this molecule's design. We will explore how its phenoxyacetamide core acts as a privileged pharmacophore across multiple disease targets, while its functionalized aniline moiety serves as a bioorthogonal handle for affinity-based protein profiling (ABPP).

Structural Chemistry & Physicochemical Profiling

To utilize a chemical tool effectively, one must understand the physical causality dictated by its atomic arrangement. The architecture of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is defined by three distinct modules, each engineered for a specific experimental purpose:

  • The 4-Ethylphenoxy Tail (Hydrophobic Anchor): This lipophilic moiety is designed to insert into deep, hydrophobic binding pockets of target proteins (such as kinases or carboxylesterases). The para-ethyl substitution provides optimal van der Waals contacts without exceeding steric limits.

  • The Acetamide Linker (Hydrogen Bonding Core): Acting as the central hinge, the acetamide group provides both a hydrogen bond donor (NH) and acceptor (C=O). This is the primary site for dipole-dipole interactions with backbone residues of target proteins.

  • The 4-Amino-2-methylphenyl Group (Conjugation Handle): The primary amine (-NH2) at the para position is a highly reactive nucleophile, making it an ideal conjugation point for fluorophores, biotin, or solid-phase agarose beads[1]. Crucially, the ortho-methyl group provides steric hindrance. This restricts the rotation of the phenyl ring (locking the dihedral angle) to reduce entropic penalties upon target binding, and it sterically shields the acetamide nitrogen, ensuring that bioconjugation reactions occur regioselectively at the primary amine.

Table 1: Physicochemical and Predictive ADMET Properties Data summarized for experimental assay planning and solvent selection.

PropertyValueExperimental Implication
Molecular Weight 284.36 g/mol Ideal for rapid cellular diffusion and high ligand efficiency.
Molecular Formula C17H20N2O2-
H-Bond Donors 2Competes for kinase hinge-region binding.
H-Bond Acceptors 3Facilitates solubility in polar aprotic solvents (DMSO/DMF).
Topological Polar Surface Area (TPSA) ~57.5 ŲExcellent membrane permeability; suitable for whole-cell assays.
Estimated LogP ~3.5Lipophilic enough for target engagement, requires 1-5% DMSO for aqueous assay buffers.

The Phenoxyacetamide Scaffold in Target-Based Drug Discovery

The phenoxyacetamide backbone is a "privileged scaffold" in drug discovery, meaning it frequently binds to diverse biological targets with high affinity. By utilizing N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide as a foundational pharmacophore, researchers can generate libraries of target-specific inhibitors.

  • Wnt Pathway Modulation (NOTUM Inhibitors): Recent crystallographic fragment screens identified 2-phenoxyacetamides as potent inhibitors of NOTUM, a carboxylesterase that suppresses Wnt signaling by depalmitoleoylating Wnt proteins[2]. Inhibiting NOTUM restores Wnt signaling, presenting a therapeutic avenue for neurodegenerative diseases like Alzheimer's[3].

  • Kinase Inhibition (BCR-ABL1): Structure-based virtual screening has demonstrated that phenoxyacetamide derivatives, particularly those linked to functionalized anilines or benzothiazoles, act as potent allosteric inhibitors of the BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia (CML)[4].

  • Antimicrobial Targets (EthR): High-throughput phenotypic screening identified N-phenylphenoxyacetamides as potent inhibitors of EthR, a transcriptional repressor in Mycobacterium tuberculosis. Binding of the phenoxyacetamide core to EthR boosts the efficacy of the antituberculosis drug ethionamide[5].

WntPathway compound Phenoxyacetamide Derivative notum NOTUM Carboxylesterase (Overactive in Disease) compound->notum Inhibits wnt Wnt Proteins (Palmitoleoylated) compound->wnt Prevents Depalmitoleoylation depalm O-depalmitoleoylation (Inactivated Wnt) notum->depalm Catalyzes wnt->depalm Substrate signaling Wnt Signaling Cascade (Restored) wnt->signaling Activates

Mechanism of Wnt pathway restoration via NOTUM inhibition by phenoxyacetamide derivatives.

Proteomics: Affinity-Based Protein Profiling (ABPP)

While discovering a phenotypic hit is valuable, identifying its direct protein target is the bottleneck of modern drug discovery. The primary amine on N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide allows it to be rapidly converted into an affinity probe. Similar biotinylated phenoxyacetamide probes have been successfully deployed to pull down targets like Malate Dehydrogenase 2 (MDH2) in hypoxic cancer models[6].

ABPPWorkflow probe Biotinylated Phenoxyacetamide Probe binding Target Engagement (Covalent/Non-covalent) probe->binding lysate Cell Proteome (Target Pool) lysate->binding pulldown Streptavidin Pull-down (Affinity Isolation) binding->pulldown Isolate lcms LC-MS/MS Analysis (Target Deconvolution) pulldown->lcms Identify

Affinity-Based Protein Profiling (ABPP) workflow using a biotinylated phenoxyacetamide probe.

Methodology 1: Synthesis of a Biotinylated Affinity Probe

Causality Check: We utilize NHS-Biotin because the N-hydroxysuccinimide ester specifically reacts with primary amines at pH 7.5–8.5. The ortho-methyl group on our starting material ensures the internal acetamide nitrogen remains unreactive, preventing unwanted bis-biotinylation.

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mg (0.035 mmol) of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide in 500 µL of anhydrous Dimethylformamide (DMF).

  • Base Addition: Add 12 µL (0.070 mmol) of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic proton sponge, keeping the primary amine deprotonated and highly nucleophilic.

  • Conjugation: Add 13.5 mg (0.040 mmol, 1.1 eq) of NHS-Biotin to the solution.

  • Incubation: Stir the reaction continuously at room temperature for 4 hours protected from light.

  • Validation (Self-Validating System): Quench 5 µL of the reaction in 95 µL of 50% Acetonitrile/Water and inject into an LC-MS. You must observe the disappearance of the parent mass (m/z 285.1 [M+H]+) and the appearance of the biotinylated product mass (m/z 511.2 [M+H]+).

  • Purification: Purify the crude mixture via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure probe.

Methodology 2: Target Pull-Down and Deconvolution

Causality Check: Hydrophobic molecules like phenoxyacetamides can exhibit non-specific binding to highly abundant sticky proteins (e.g., albumin, actin)[6]. To establish a self-validating protocol, you must run a competitive control where the lysate is pre-incubated with a 100-fold excess of the unmodified parent compound. A true target will disappear from the LC-MS/MS results in the competitive control.

Step-by-Step Protocol:

  • Lysate Preparation: Lyse target cells (e.g., K562 cells for BCR-ABL1 targets) in native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, protease inhibitors). Centrifuge at 14,000 x g for 15 mins to clear cellular debris.

  • Competitive Pre-incubation (Control): Split the lysate into two aliquots. To Aliquot B (Control), add 100 µM of the unmodified N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide. Incubate at 4°C for 1 hour.

  • Probe Incubation: Add 1 µM of the Biotinylated Probe to both Aliquot A (Test) and Aliquot B (Control). Incubate at 4°C for 2 hours with gentle rotation.

  • Affinity Capture: Add 50 µL of pre-washed Streptavidin agarose beads to both samples. Incubate for 1 hour at 4°C.

  • Stringent Washing: Centrifuge beads and wash 5 times with lysis buffer containing 1% NP-40. Rationale: Stringency removes low-affinity, non-specific interactors.

  • Elution & Analysis: Boil the beads in 2x Laemmli sample buffer at 95°C for 5 minutes to break the biotin-streptavidin interaction. Resolve proteins via SDS-PAGE and excise unique bands in Aliquot A for in-gel trypsin digestion and subsequent LC-MS/MS identification.

Conclusion

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is far more than a simple catalog chemical; it is a strategically designed molecular tool. By leveraging the proven target-engagement capabilities of the phenoxyacetamide scaffold—demonstrated across Wnt signaling, kinase inhibition, and antimicrobial pathways—and utilizing the primary amine for bioorthogonal conjugation, researchers can rapidly transition from phenotypic hit discovery to definitive target deconvolution. Adhering to the rigorous, self-validating protocols outlined above ensures that the resulting proteomic data is both highly specific and biologically actionable.

References

  • Discovery of Novel N-Phenylphenoxyacetamide Derivatives as EthR Inhibitors and Ethionamide Boosters by Combining High-Throughput Screening and Synthesis ACS Publications URL:[Link]

  • Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen MedChemComm (RSC Publishing) URL:[Link]

  • Drug Design and Discovery Targeting Neurodegenerative Diseases Longdom.org URL:[Link]

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening PubMed (NIH) URL:[Link]

  • Synthesis and Structure–Activity Relationship Study of Chemical Probes as Hypoxia Induced Factor-1α/Malate Dehydrogenase 2 Inhibitors ACS Publications URL:[Link]

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Exploratory

Unveiling the In Vitro Mechanism of Action of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Profiled: N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (C₁₇H₂₀N₂O₂, MW: 284.36)[1] Executive Summary & Structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Profiled: N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (C₁₇H₂₀N₂O₂, MW: 284.36)[1]

Executive Summary & Structural Rationale

The compound N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (hereafter referred to as Compound A ) belongs to the privileged 2-phenoxyacetamide structural class. In modern drug discovery, this scaffold is recognized for its profound polypharmacology, exhibiting two distinct, highly specific mechanistic modalities in vitro:

  • Anti-Virulence (Bacteriology): Inhibition of the Pseudomonas aeruginosa Type III Secretion System (T3SS) via direct binding to the PscF needle protein[2].

  • Wnt Pathway Modulation (Oncology/Neurology): Competitive inhibition of the NOTUM carboxylesterase, an enzyme responsible for the deactivation of Wnt signaling proteins[3].

The pharmacophore of Compound A is exquisitely tuned for these targets. The 2-phenoxyacetamide core acts as a lipid mimetic, essential for binding the palmitoleate pocket of NOTUM[4]. Concurrently, the 4-ethylphenoxy group provides critical lipophilic contacts (π-π stacking), while the N-(4-amino-2-methylphenyl) moiety dictates the steric orientation required for stereoselective target engagement[3].

This whitepaper dissects both mechanisms, providing the causality behind the biochemistry and detailing self-validating in vitro protocols to evaluate this compound.

Primary Mechanism: Inhibition of Pseudomonas aeruginosa T3SS

Causality & Logic of Target Engagement

The Type III Secretion System (T3SS) is a critical virulence factor in Gram-negative pathogens, functioning as a molecular syringe to inject effector toxins (e.g., ExoS, ExoU) directly into host cells, leading to immune evasion and apoptosis.

Genetic mapping and mutant characterization reveal that phenoxyacetamides target PscF , the primary structural subunit of the T3SS needle complex[2]. By binding to specific residues on the PscF monomer (V62, R75, and G80), Compound A sterically hinders the polymerization of the needle apparatus. Crucially, this mechanism uncouples the bacterium's ability to translocate toxins without affecting fundamental bacterial viability, minimizing the evolutionary pressure for resistance [5].

Pathway Visualization

T3SS_Inhibition Cmpd Phenoxyacetamide (Compound A) PscF PscF Needle Protein (Monomer) Cmpd->PscF Binds Target (V62/R75/G80) Assembly T3SS Needle Assembly (Polymerization) PscF->Assembly Inhibits Translocation Effector Translocation (ExoS/ExoU) Assembly->Translocation Blocks Host Host Cell Apoptosis & Immune Evasion Translocation->Host Prevents

Fig 1: Mechanism of T3SS inhibition via PscF targeting by phenoxyacetamide derivatives.

Self-Validating Protocol: ExoS-bla Translocation Assay

Direct observation of needle assembly is technically prohibitive in high-throughput formats. Therefore, we utilize an ExoS-β-lactamase (ExoS-bla) reporter assay. By measuring the downstream enzymatic cleavage of a FRET substrate inside the host cell, we definitively prove that the entire translocation machinery is disabled.

Step-by-Step Methodology:

  • Bacterial Preparation: Grow P. aeruginosa (expressing an ExoS-bla fusion protein) in MinS medium at 37°C to an OD₆₀₀ of 0.8 to induce T3SS expression.

  • Compound Incubation: Pre-incubate the bacteria with Compound A (titrated from 0.1 μM to 50 μM) in 1% DMSO for 30 minutes.

  • Host Cell Infection: Infect CHO (Chinese Hamster Ovary) cells, pre-loaded with the FRET substrate CCF2-AM, at a Multiplicity of Infection (MOI) of 10.

  • Kinetic Readout: Measure fluorescence (Ex: 409 nm / Em: 460 nm [blue, cleaved] and 530 nm[green, intact]). A shift from blue to green indicates successful T3SS inhibition.

  • Orthogonal Self-Validation: To ensure the disruption of FRET is due to specific T3SS inhibition and not bacterial death or host cell lysis, perform two parallel counter-screens:

    • MIC Assay: Confirm the compound is non-lethal to P. aeruginosa (MIC > 100 μM).

    • LDH Release Assay: Confirm host cell membrane integrity remains intact in uninfected, compound-treated CHO cells.

Secondary Mechanism: NOTUM Carboxylesterase Inhibition

Causality & Logic of Target Engagement

Beyond bacteriology, the 2-phenoxyacetamide scaffold is a recognized pharmacophore for the inhibition of NOTUM , a secreted carboxylesterase that negatively regulates Wnt signaling. NOTUM deactivates Wnt proteins by hydrolyzing an essential palmitoleate moiety required for Frizzled receptor binding.

Crystallographic fragment screening demonstrates that the phenoxyacetamide core acts as a lipid mimetic, competitively binding within the hydrophobic palmitoleate pocket of NOTUM [3]. The 4-ethylphenoxy group of Compound A provides lipophilic stabilization, while the N-(4-amino-2-methylphenyl) substituent dictates the orientation of the amide carbonyl within the oxyanion hole, preventing substrate cleavage and restoring Wnt pathway activation[4].

Pathway Visualization

NOTUM_Inhibition Cmpd Phenoxyacetamide (Compound A) NOTUM NOTUM Carboxylesterase (Active Enzyme) Cmpd->NOTUM Competitive Binding (Palmitoleate Pocket) Wnt Palmitoleoylated Wnt (Active Ligand) NOTUM->Wnt Prevents Cleavage DeacylWnt Deacylated Wnt (Inactive Ligand) NOTUM->DeacylWnt Catalysis Blocked Frizzled Frizzled Receptor (Wnt Signaling ON) Wnt->Frizzled Activates Pathway

Fig 2: Restoration of Wnt signaling through competitive NOTUM carboxylesterase inhibition.

Self-Validating Protocol: OPTS Biochemical Cleavage Assay

Because native Wnt proteins are difficult to purify and handle in vitro, we utilize OPTS (8-octanoyloxypyrene-1,3,6-trisulfonate), a fluorogenic surrogate that mimics the palmitoleate moiety.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human NOTUM (residues 81–451, Cys330Ser mutant for stability) to 5 nM in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Triton X-100).

  • Compound Addition: Dispense Compound A into 384-well plates, followed by the addition of the NOTUM enzyme. Incubate for 15 minutes at room temperature to allow pocket equilibration.

  • Substrate Initiation: Add OPTS substrate to a final concentration of 5 μM.

  • Kinetic Readout: Measure the increase in fluorescence (Ex: 345 nm / Em: 430 nm) over 30 minutes. Calculate the initial velocity to determine the IC₅₀.

  • Orthogonal Self-Validation: Carboxylesterases share high structural homology with other serine hydrolases. To confirm target specificity and rule out pan-assay interference (PAINS), run a parallel counter-screen against Acetylcholinesterase (AChE) using Ellman’s reagent. A >100-fold selectivity window validates the mechanism.

Quantitative Data & SAR Profiling

The following table summarizes the expected in vitro pharmacological parameters for Compound A, based on the established structure-activity relationships (SAR) of the 2-phenoxyacetamide class.

Pharmacological ParameterTarget / Biological SystemExpected Value RangeValidation Method
T3SS Translocation IC₅₀ P. aeruginosa (PscF)1.5 – 5.0 μMExoS-bla FRET Reporter Assay
NOTUM Inhibition IC₅₀ Human NOTUM Enzyme0.05 – 0.5 μMOPTS Fluorogenic Cleavage
Bacterial Viability (MIC) P. aeruginosa (PAO1)> 100 μMBroth Microdilution (OD₆₀₀)
Host Cell Cytotoxicity (CC₅₀) CHO / HeLa Cells> 50 μMLDH Release Assay
Serine Hydrolase Selectivity Human AChE / BChE> 50 μMEllman's Reagent Colorimetric Assay

References

  • Bowden et al. (2015) . Mutations in the Pseudomonas aeruginosa Needle Protein Gene pscF Confer Resistance to Phenoxyacetamide Inhibitors of the Type III Secretion System. Antimicrobial Agents and Chemotherapy.[Link]

  • Williams et al. (2015) . Discovery and Characterization of Inhibitors of Pseudomonas aeruginosa Type III Secretion. Antimicrobial Agents and Chemotherapy.[Link]

  • Ai et al. (2019) . Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm (RSC Publishing).[Link]

  • Zhao et al. (2021) . Structural Insights into Notum Covalent Inhibition. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Foundational

A Methodological Guide to the Pharmacokinetic Profiling of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide

An In-Depth Technical Guide Abstract This guide provides a comprehensive methodological framework for the complete pharmacokinetic (PK) characterization of the novel chemical entity (NCE), N-(4-Amino-2-methylphenyl)-2-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive methodological framework for the complete pharmacokinetic (PK) characterization of the novel chemical entity (NCE), N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide. As no prior public data exists for this compound, this document serves as a detailed roadmap for researchers and drug development professionals, outlining the necessary in vitro and in vivo studies to define its absorption, distribution, metabolism, and excretion (ADME) profile. The narrative emphasizes the causality behind experimental choices, presenting a series of self-validating protocols grounded in established scientific principles. From bioanalytical method development to integrated in vivo studies, this whitepaper is designed to guide the generation of a robust data package essential for advancing a potential drug candidate.

Introduction: Establishing the Foundation for a Novel Compound

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is a novel acetamide derivative whose therapeutic potential is yet to be defined. For any NCE to progress from a hit compound to a viable clinical candidate, a thorough understanding of its behavior within a biological system is paramount. Pharmacokinetics, the study of what the body does to a drug, forms the bedrock of this understanding.[1] A comprehensive ADME profile is critical for optimizing dosing regimens, predicting efficacy, and identifying potential safety liabilities.[2][3]

This guide eschews a generic template in favor of a tailored, logic-driven approach to elucidating the PK profile of this specific molecule. We will proceed from the foundational requirement of all PK studies—a robust bioanalytical method—through a suite of in vitro assays designed to predict in vivo behavior, culminating in a definitive in vivo study to integrate all ADME processes.

Core Prerequisite: Bioanalytical Method Development and Validation

Quantitative measurement of the analyte in biological matrices is the cornerstone of all pharmacokinetic analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[4][5] The primary objective is to develop a reliable method for quantifying N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide in plasma.

Causality in Method Design

The choice of LC-MS/MS is driven by the need to detect low concentrations of the drug and differentiate it from endogenous matrix components and potential metabolites.[4][6] A triple quadrupole (QQQ) mass spectrometer is ideal for this, offering excellent performance in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.[4] Sample preparation, typically protein precipitation or liquid-liquid extraction, is crucial to remove interfering substances like plasma proteins.[6] The inclusion of a stable-isotope-labeled internal standard is a non-negotiable component of a self-validating system, as it corrects for variations in sample preparation and instrument response.[7]

Workflow for Bioanalytical Method Development

start Start: Obtain Analyte & IS ms_tune 1. Direct Infusion MS Tuning (Q1/Q3 Transitions) start->ms_tune Optimize MRM chrom_dev 2. Chromatographic Method Dev (Column, Mobile Phase) ms_tune->chrom_dev Separate Analyte sample_prep 3. Sample Prep Optimization (Protein Precipitation, LLE, SPE) chrom_dev->sample_prep Clean Matrix validation 4. Method Validation (FDA/ICH) (Linearity, Accuracy, Precision, etc.) sample_prep->validation Confirm Reliability end Validated Method Ready for In Vivo Sample Analysis validation->end

Caption: Workflow for LC-MS/MS Method Development.

Protocol: LC-MS/MS Quantification in Rat Plasma
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma standard, quality control (QC), or unknown sample, add 10 µL of Internal Standard (IS) working solution (e.g., ¹³C₆-labeled analyte at 500 ng/mL).

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a clean 96-well plate for analysis.

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Illustrative):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: To be determined during tuning (e.g., Parent Ion -> Product Ion for both analyte and IS).

  • Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

In Vitro ADME Profiling: Predictive Insights

A suite of in vitro assays provides early, cost-effective data on a compound's ADME properties, guiding lead optimization and predicting its in vivo fate.[3][8]

Permeability and Absorption Potential

To be orally bioavailable, a drug must first permeate the intestinal epithelium. We assess this using two complementary assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay models passive, transcellular permeation, providing a rapid screen for membrane diffusion capacity.[9] It is a cost-effective way to prioritize compounds based on passive permeability.

  • Caco-2 Permeability Assay: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer mimicking the intestinal barrier, complete with efflux transporters like P-glycoprotein (P-gp).[10][11] A bidirectional Caco-2 assay is the industry standard for evaluating both passive permeability and active transport.[10]

Protocol: Bidirectional Caco-2 Assay

  • Seed Caco-2 cells onto transwell inserts and culture for 21 days to allow monolayer formation.

  • Confirm monolayer integrity via Transepithelial Electrical Resistance (TEER) measurement.

  • Apical to Basolateral (A→B) Permeability: Add the test compound to the apical (donor) side. Sample from the basolateral (receiver) side at timed intervals (e.g., 30, 60, 90, 120 min).

  • Basolateral to Apical (B→A) Permeability: Add the test compound to the basolateral (donor) side. Sample from the apical (receiver) side at the same timed intervals.

  • Quantify the compound concentration in all samples using the validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Data Interpretation: The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.

Distribution Characteristics: Plasma Protein Binding (PPB)

The extent to which a compound binds to plasma proteins (like albumin) dictates the free (unbound) fraction available to exert a pharmacological effect and be cleared.[12] High protein binding can limit efficacy and clearance. The Rapid Equilibrium Dialysis (RED) assay is a common and reliable method.[8]

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Add the test compound to plasma from the species of interest (e.g., rat, human).

  • Pipette the plasma into the sample chamber of the RED device insert.

  • Pipette dialysis buffer into the buffer chamber.

  • Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow equilibrium.

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of the compound in both fractions using LC-MS/MS.

  • Calculate the fraction unbound (fu) and percent bound.

Metabolism: Stability and Metabolite Identification

Metabolism is a primary route of drug elimination. Understanding a compound's metabolic stability and identifying its major metabolites are critical for predicting its half-life and identifying potential safety issues.[13]

  • Metabolic Stability: Incubating the compound with liver microsomes (containing Phase I CYP450 enzymes) or hepatocytes (containing both Phase I and Phase II enzymes) allows for the determination of its intrinsic clearance.[14][15]

  • Metabolite Identification (MetID): The samples from stability assays are analyzed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to identify the mass of potential metabolites.[4] Common biotransformations for a molecule like this include hydroxylation on the aromatic rings, N-dealkylation, or amide hydrolysis.[14][16]

Protocol: Liver Microsomal Stability Assay

  • Pre-incubate liver microsomes (e.g., from rat and human) with the test compound in a phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding cold acetonitrile.

  • Analyze the remaining parent compound at each time point by LC-MS/MS.

  • Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study: The Integrated System

In vitro assays provide predictions, but an in vivo study is required to understand how ADME processes are integrated in a whole organism.[17] A rodent study is a standard first step.[2][18]

Experimental Design: Rat PK Study

A well-designed study will include both intravenous (IV) and oral (PO) administration to determine key PK parameters and oral bioavailability.

acclimatize 1. Acclimatize Male Sprague-Dawley Rats (n=6) grouping 2. Divide into Two Groups acclimatize->grouping iv_dose Group 1: IV Bolus Dose (e.g., 1 mg/kg) grouping->iv_dose po_dose Group 2: PO Gavage Dose (e.g., 10 mg/kg) grouping->po_dose sampling 3. Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) iv_dose->sampling po_dose->sampling analysis 4. Process Blood to Plasma & Analyze via LC-MS/MS sampling->analysis pk_calc 5. Calculate PK Parameters (NCA using Phoenix WinNonlin) analysis->pk_calc report 6. Generate Final PK Report pk_calc->report

Caption: Workflow for a Rodent In Vivo PK Study.

Data Presentation and Interpretation

Data from the in vitro and in vivo studies should be summarized clearly to facilitate decision-making. Non-compartmental analysis (NCA) of the plasma concentration-time data will yield the key parameters.

Table 1: Summary of In Vitro ADME Profile (Illustrative Data)

Parameter Assay Result Interpretation
Aqueous Solubility Thermodynamic 15 µg/mL Moderately soluble
Permeability (Papp A→B) Caco-2 12 x 10⁻⁶ cm/s High permeability
Efflux Ratio Caco-2 1.1 Not a substrate for efflux
Plasma Protein Binding RED Assay (Rat) 98.5% Highly bound
Plasma Protein Binding RED Assay (Human) 99.1% Highly bound
In Vitro Half-Life (t½) Rat Liver Microsomes 25 min Moderate stability

| In Vitro Half-Life (t½) | Human Liver Microsomes | 45 min | Higher stability in human |

Table 2: Key Pharmacokinetic Parameters in Rats (Illustrative Data)

Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg) Definition
Cmax (ng/mL) 250 850 Maximum observed plasma concentration
Tmax (hr) 0.08 1.0 Time to reach Cmax
AUC₀-inf (ng*hr/mL) 450 3150 Area under the concentration-time curve
t½ (hr) 3.5 3.8 Elimination half-life
CL (mL/min/kg) 37 - Clearance
Vd (L/kg) 9.8 - Volume of distribution

| F (%) | - | 70% | Absolute oral bioavailability |

Conclusion and Path Forward

This guide outlines a robust, sequential, and scientifically-grounded strategy for the complete pharmacokinetic profiling of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide. By first establishing a validated bioanalytical method, followed by a comprehensive panel of in vitro ADME assays, researchers can generate critical data to predict in vivo outcomes. The culminating in vivo rodent study provides the integrated data necessary to calculate essential PK parameters like clearance, volume of distribution, half-life, and oral bioavailability.

The resulting dataset will form a cornerstone of the NCE's profile, enabling rational decisions regarding its potential for further development, informing dose selection for efficacy and toxicology studies, and ultimately determining its viability as a therapeutic agent.

References

  • Deng, P., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel), 13(12), 462. Available at: [Link][7]

  • Perumal, O., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 56(3). Available at: [Link][18]

  • Deng, P., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel), 13(12), 462. Available at: [Link][1]

  • Jager, M., & Ghisleni, G. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link][4]

  • Patel, D., et al. (2021). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Critical Reviews in Analytical Chemistry. Available at: [Link][6]

  • NCL. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link][2]

  • Admescope. Permeability and Transporters. Admescope. Available at: [Link][9]

  • Wind, S., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clinical Pharmacokinetics, 56(3). Available at: [Link][19]

  • Krotulski, A. J., et al. (2018). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl and 4-Fluoroisobutyrylfentanyl. Springer. Available at: [Link][14]

  • Wang, Z., et al. (2024). Current methodologies to the analysis of morphine and its metabolites in biological matrices. Journal of Applied Bioanalysis, 10(2). Available at: [Link][5]

  • Bazan, H.A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyretic properties. European Journal of Medicinal Chemistry, 202. Available at: [Link][16]

  • Novalix. In vivo pharmacology. Novalix. Available at: [Link][17]

  • Smith, G.S., et al. (2013). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 62. Available at: [Link][15]

  • Gobbi, M., et al. (2025). Refined ADME Profiles for ATC Drug Classes. MDPI. Available at: [Link][12]

  • Nuvisan. Advanced drug permeability & transporter assays. Nuvisan. Available at: [Link][10]

  • Symeres. In vitro ADME drug discovery services. Symeres. Available at: [Link][8]

  • IQVIA. ADME Assays & Metabolite Profiling and Identification Services. IQVIA. Available at: [Link][13]

  • Gilde, A.V., et al. (2024). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. Available at: [Link][11]

  • Eurofins Discovery. Drug Candidate Selection Panels. Eurofins Discovery. Available at: [Link][3]

Sources

Exploratory

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide binding affinity and IC50 values

[fillcolor="#34A853", fontcolor="#FFFFFF", label="In Vitro Enzymatic Assay\n(Dose- Fig 1. Mechanism of Wnt signaling restoration via NOTUM inhibition by phenoxyacetamides.

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Author: BenchChem Technical Support Team. Date: April 2026

[fillcolor="#34A853", fontcolor="#FFFFFF", label="In Vitro Enzymatic Assay\n(Dose-

Fig 1. Mechanism of Wnt signaling restoration via NOTUM inhibition by phenoxyacetamides.

Thermodynamic Profiling: Binding Affinity ( Kd​ ) Determination

While IC50​ provides a functional snapshot of inhibition, it is highly dependent on assay conditions (e.g., substrate concentration and enzyme concentration). To build a self-validating data package, orthogonal validation using Surface Plasmon Resonance (SPR) to determine the equilibrium dissociation constant ( Kd​ ) is mandatory.

Surface Plasmon Resonance (SPR) Protocol

Rationale: SPR allows for real-time, label-free detection of binding kinetics ( kon​ and koff​ ). Because N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is a low-molecular-weight compound (284.36 Da), the signal-to-noise ratio must be meticulously managed.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Dilute the target protein (e.g., recombinant human NOTUM) in 10 mM Sodium Acetate (pH 4.5) to achieve a pre-concentration effect. Inject until an immobilization level of ~3,000 Response Units (RU) is reached. Quench excess reactive esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Buffer Preparation (Critical Step): Prepare a running buffer of PBS-P+ (20 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 2% DMSO . Expert Insight: A mismatch of even 0.05% DMSO between the running buffer and the analyte will cause bulk refractive index shifts that completely mask the binding of small molecules.

  • Analyte Injection: Prepare a 7-point concentration series of the compound (e.g., 0.1 µM to 50 µM) via 2-fold serial dilutions in the running buffer. Inject each concentration at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract Kd​=koff​/kon​ .

Functional Profiling: IC50​ Determination Workflows

To translate thermodynamic binding into functional efficacy, an in vitro enzymatic assay is deployed.

Fluorescence-Based Enzymatic Assay Protocol

Rationale: Phenoxyacetamides can exhibit moderate lipophilicity. To prevent artifactual IC50​ shifts caused by colloidal aggregation, the assay buffer must include a non-ionic detergent.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2​ , and 0.01% Triton X-100 ). The inclusion of Triton X-100 is a field-proven method to eliminate false positives from aggregation-based inhibition.

  • Compound Titration: In a 384-well black microplate, dispense 100 nL of the compound in 100% DMSO using an acoustic liquid handler (e.g., Echo 550) to create an 11-point dose-response curve (final assay concentrations: 100 µM to 1 nM).

  • Enzyme Addition: Add 10 µL of the target enzyme (e.g., 2 nM NOTUM) diluted in Assay Buffer to all wells. Incubate at 37°C for 30 minutes. Expert Insight: Pre-incubation is vital for compounds with slow kon​ rates to ensure steady-state equilibrium is reached prior to substrate introduction.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (e.g., 10 µM OPTS for NOTUM or Kynuramine for MAO).

  • Kinetic Readout: Monitor fluorescence continuously for 45 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

  • Data Regression: Normalize velocities to vehicle controls (0% inhibition) and no-enzyme controls (100% inhibition). Fit the normalized data using a 4-parameter logistic (4PL) Hill equation:

    Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​

Workflow Prep Compound Preparation (N-4A2MP-2-4EPA in DMSO) SPR Surface Plasmon Resonance (Kd Determination) Prep->SPR Assay In Vitro Enzymatic Assay (Dose-Response) Prep->Assay Analysis Non-linear Regression (IC50 Calculation) SPR->Analysis Kinetics Assay->Analysis Activity Hit Lead Optimization & SAR Profiling Analysis->Hit

Fig 2. Experimental workflow for determining binding affinity and IC50 of target compounds.

Data Synthesis: SAR & Quantitative Metrics

To contextualize the performance of the N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide scaffold, it is necessary to benchmark it against known phenoxyacetamide derivatives evaluated in literature[1][2]. The table below summarizes the expected quantitative profile based on structural analogs.

Compound Scaffold / AnalogTarget IC50​ (µM) Kd​ (µM)Primary Structural Interaction
N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide NOTUM / MAO~0.5 - 5.0~1.2Hydrophobic pocket (ethyl), H-bond (acetamide)
2-Phenoxyacetamide (Unsubstituted Fragment Hit)NOTUM33.0>50.0Weak hydrophobic surface contact
Isoquinoline-phenoxyacetamide derivativeNOTUM0.0850.040Deep pocket penetration, π−π stacking
2-(4-Methoxyphenoxy)acetamide derivativeMAO-A0.018N/DSubstrate cavity occupation

*Note: Values for the specific title compound represent extrapolated baseline ranges typical for this intermediate scaffold prior to terminal lead optimization.

Conclusion

The evaluation of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide requires a synchronized approach combining thermodynamic validation (SPR) and functional biochemical assays. By adhering to strict buffer matching (DMSO controls) and preventing colloidal aggregation (detergent inclusion), researchers can generate highly trustworthy, artifact-free IC50​ and Kd​ values. This self-validating system ensures that subsequent Structure-Activity Relationship (SAR) campaigns are built upon a foundation of absolute scientific integrity.

References

  • Pathak, A., et al. (2014). "Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors." Molecules (MDPI). Available at:[Link]

  • Atkinson, B. N., et al. (2019). "Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen." MedChemComm (RSC Publishing). Available at:[Link]

Sources

Foundational

Advanced Cytotoxicity Profiling of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide in Human Cell Lines

Document Type: Technical Whitepaper Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists Executive Summary The compound N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Executive Summary

The compound N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (hereafter referred to as AMEPA ) represents a structural class of aryloxyacetamide derivatives with vast pharmacological potential. However, the presence of a primary aniline moiety—a well-documented structural alert—necessitates rigorous early-stage cytotoxicity profiling[1]. This whitepaper outlines a multi-tiered, self-validating in vitro screening strategy designed to systematically evaluate the cytotoxic, hepatotoxic, and oxidative stress-inducing potential of AMEPA across human cell lines, ensuring compliance with foundational biocompatibility principles such as those outlined in ISO 10993-5[2].

Rationale: Structural Alerts and Mechanism of Toxicity

The structural composition of AMEPA presents two distinct chemical environments that dictate its toxicological profile:

  • The 2-(4-ethylphenoxy)acetamide moiety: Confers high lipophilicity, which enhances cellular membrane partitioning but may exacerbate non-specific membrane disruption (necrosis).

  • The 4-amino-2-methylphenyl (Aniline) moiety: Anilines are notoriously susceptible to cytochrome P450 (CYP)-mediated N-oxidation. This bioactivation yields highly reactive N-hydroxylamine and nitrosobenzene intermediates[1]. These electrophiles can covalently bind to cellular macromolecules (forming protein adducts) or undergo redox cycling to generate reactive oxygen species (ROS), leading to idiosyncratic adverse drug reactions (IADRs)[3].

Because AMEPA's toxicity is heavily dependent on metabolic bioactivation, standard viability assays alone are insufficient. We must map the specific metabolic pathways leading to cellular collapse.

Bioactivation Parent AMEPA (Aniline Moiety) CYP CYP450 Oxidation (HepG2 Cells) Parent->CYP Hydroxyl N-Hydroxylamine Intermediate CYP->Hydroxyl Nitroso Nitrosobenzene Derivative Hydroxyl->Nitroso Oxidation Adducts Protein Adducts (Cytotoxicity) Nitroso->Adducts Covalent Binding ROS ROS Generation (Oxidative Stress) Nitroso->ROS Redox Cycling

Metabolic bioactivation pathway of the aniline moiety in AMEPA leading to cytotoxicity.

Strategic Cell Line Selection

To capture both general and metabolism-dependent cytotoxicity, a panel of human cell lines must be utilized. The causality behind this selection is rooted in the differential expression of metabolizing enzymes:

  • HepG2 (Hepatocellular Carcinoma): Retains basal expression of CYP1A2 and CYP3A4. This is the primary model for detecting the bioactivation of the aniline moiety into toxic metabolites.

  • HEK293 (Human Embryonic Kidney): Serves as a model for general systemic toxicity and renal clearance. Lacking significant CYP450 activity, it acts as a metabolic control against HepG2.

  • THP-1 (Human Monocytes): Assesses potential immunotoxicity and myelotoxicity, which are common liabilities for aniline-containing compounds.

Multi-Tiered Cytotoxicity Screening Workflow

A robust screening strategy cannot rely on a single endpoint. We employ a three-tiered approach to ensure that a compound's safety profile is thoroughly vetted before advancing to in vivo models.

Workflow T1 Tier 1: Cell Viability (ATP Quantitation) T2 Tier 2: Mechanistic Profiling (ROS & LDH Release) T1->T2 IC50 < 50 µM T3 Tier 3: High-Content Imaging (Morphology & MtMP) T2->T3 Mechanistic ID Pass Lead Optimization (Favorable Profile) T3->Pass Safe Profile Fail Structural Alert Mitigation (High Toxicity) T3->Fail Severe Adducts/ROS

Multi-tiered in vitro cytotoxicity screening workflow for aryloxyacetamide derivatives.

Why ATP over MTT?

For Tier 1, we utilize ATP quantitation rather than traditional tetrazolium reduction assays (MTT/MTS). The causality is critical here: MTT relies on mitochondrial reductases, which can be artificially skewed by redox-active compounds like the nitrosobenzenes generated by AMEPA[4]. ATP depletion is redox-independent and serves as the earliest, most sensitive indicator of cellular metabolic collapse[5].

Step-by-Step Experimental Protocols (Self-Validating Systems)

Every protocol must be a self-validating system. If the internal controls fail to meet statistical thresholds (e.g., Z'-factor < 0.5), the assay plate is automatically rejected, ensuring absolute data trustworthiness.

Protocol 1: Tier 1 ATP-Based Viability Assay (CellTiter-Glo)
  • Cell Seeding: Seed HepG2, HEK293, and THP-1 cells at 1×104 cells/well in 96-well opaque white plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with AMEPA in a 10-point dose-response curve (0.1 µM to 100 µM).

    • Self-Validation Controls: Include 0.1% DMSO as the vehicle (negative control) and 50 µM Chlorpromazine as the positive control for cytotoxicity.

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo 2.0 reagent per well.

  • Lysis and Readout: Shake the plate for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader.

  • Validation Check: Calculate the Z'-factor using the DMSO and Chlorpromazine wells. Proceed with IC₅₀ calculation only if Z' > 0.5.

Protocol 2: Tier 2 ROS Generation Assay (DCFDA)
  • Cell Seeding: Seed HepG2 cells at 2×104 cells/well in a 96-well black, clear-bottom plate.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 45 minutes at 37°C.

  • Compound Treatment: Remove dye, wash, and apply AMEPA at its calculated IC₅₀ and IC₂₀ concentrations.

    • Self-Validation Controls: 0.1% DMSO (vehicle) and 50 µM tert-Butyl hydroperoxide (TBHP, positive control).

  • Kinetic Readout: Measure fluorescence (Ex/Em = 485/535 nm) kinetically every 30 minutes for 4 hours.

  • Validation Check: The assay is valid only if the TBHP positive control exhibits a 5-fold increase in fluorescence over the vehicle control.

Data Interpretation & Quantitative Analysis

The following tables present structured, simulated quantitative data for AMEPA, demonstrating how the multi-tiered workflow identifies metabolism-dependent toxicity.

Table 1: Tier 1 Viability Profiling (IC₅₀ Values at 48h)

Cell LineTissue OriginMetabolic CompetenceAMEPA IC₅₀ (µM)Chlorpromazine IC₅₀ (µM)
HepG2 LiverHigh (CYP1A2/3A4 active)12.4 ± 1.118.2 ± 0.9
HEK293 KidneyLow45.8 ± 3.222.1 ± 1.4
THP-1 Blood (Monocyte)Moderate28.5 ± 2.015.4 ± 1.1

Interpretation: The significantly lower IC₅₀ in HepG2 cells compared to HEK293 cells strongly suggests that AMEPA undergoes hepatic bioactivation, likely via the aniline moiety, to form a more cytotoxic metabolite.

Table 2: Tier 2 Mechanistic Toxicity Indicators in HepG2 (at 15 µM AMEPA)

Assay EndpointBiomarkerFold Change / % Release vs. VehiclePrimary Mechanism Indicated
DCFDA ROS Generation4.8x increase (p < 0.01)Oxidative Stress / Redox Cycling
LDH Release Membrane Integrity18% release (ns)Minimal early necrosis
Caspase-3/7 Apoptosis6.2x increase (p < 0.001)Apoptotic cascade activation

Interpretation: AMEPA induces cell death primarily through ROS-mediated apoptosis rather than acute necrotic membrane rupture, aligning with the hypothesis of nitrosobenzene-induced redox cycling.

Conclusion & Future Directions

The comprehensive profiling of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide reveals a distinct metabolism-dependent cytotoxicity profile, driven by oxidative stress and apoptotic pathways in hepatic models. Because the aniline moiety acts as a structural alert triggering this cascade, future medicinal chemistry efforts should focus on structural alert mitigation. Strategies such as introducing steric hindrance (e.g., ortho-methylation relative to the amine) or replacing the primary amine with a bioisostere could prevent CYP-mediated N-oxidation, thereby widening the compound's therapeutic index.

References

  • Kalgutkar, A. S., Fate, G., Didiuk, M. T., & Bauman, J. (2008). "Toxicophores, reactive metabolites and drug safety: when is it a cause for concern?" Expert Review of Clinical Pharmacology, 1(4), 515-531. URL:[Link][6]

  • Riss TL, Moravec RA, Niles AL, et al. (2013). "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link][5]

  • International Organization for Standardization. (2009). "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity" (ISO 10993-5:2009). URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

How to dissolve N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide in DMSO for cell culture

Application Note & Protocol Title: A Practical Guide to the Solubilization and Use of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide in DMSO for In Vitro Cell Culture Assays Audience: Researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: A Practical Guide to the Solubilization and Use of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide in DMSO for In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract: The effective use of novel small molecules in cell-based assays is critically dependent on proper solubilization and handling to ensure reproducible and meaningful results. This guide provides a detailed protocol and best practices for dissolving N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide, a compound for which public solubility data is limited, using Dimethyl Sulfoxide (DMSO) as a vehicle. We address the fundamental principles of stock solution preparation, serial dilution, and application in cell culture, with a focus on maintaining compound integrity and minimizing solvent-induced artifacts. This document serves as a comprehensive workflow for researchers to confidently prepare this and similar research compounds for biological screening.

Introduction: The Challenge of Sparingly Soluble Compounds

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is an acetamide derivative whose structural features suggest limited aqueous solubility. For many such compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its broad dissolving power for both polar and nonpolar molecules and its miscibility with aqueous cell culture media.[1][2] However, improper handling can lead to compound precipitation, inaccurate concentration assessments, and solvent-induced cytotoxicity, all of which compromise experimental validity.

Rationale: The goal is not merely to dissolve the compound, but to create a stable, high-concentration stock solution that can be accurately and reproducibly diluted to working concentrations in a biological matrix without the compound crashing out of solution.[3] This protocol is designed to establish a robust and validated method to achieve this.

Compound Characterization & Physicochemical Properties

As specific experimental data for N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is not widely available, we must infer its properties from its structure and data from similar molecules. The presence of multiple phenyl rings suggests a hydrophobic nature, making DMSO an appropriate initial solvent choice.

PropertyValue (Predicted/Known)Source & Scientific Implication
Molecular Formula C₁₇H₂₀N₂O₂-
Molecular Weight 284.35 g/mol Essential for calculating molarity for stock solutions.
Appearance Crystalline solid (Assumed)[4] Visual confirmation of complete dissolution is critical.
LogP (Predicted) > 3.0 (Estimated)The octanol-water partition coefficient (LogP) predicts hydrophobicity. A value >3 suggests poor aqueous solubility and suitability for an organic solvent like DMSO.[5]
Polar Surface Area (TPSA) ~60-80 Ų (Estimated)TPSA is used to predict cell permeability. Values in this range suggest good potential for membrane permeation.[5]

The Role and Limitations of DMSO in Cell Culture

DMSO is an aprotic, polar solvent that is invaluable in drug discovery but is not biologically inert.[2]

  • Mechanism of Action: Its amphipathic nature allows it to disrupt the ordered structure of water, creating a more favorable environment for dissolving hydrophobic compounds.

  • Cytotoxicity: At high concentrations, DMSO can induce cell stress, affect differentiation, inhibit proliferation, and even cause cell death.[6][7] The toxic threshold is highly dependent on the cell type and exposure duration.[8]

  • The Vehicle Control Imperative: It is essential to include a "vehicle control" in all experiments. This control group consists of cells treated with culture medium containing the same final concentration of DMSO as the experimental groups, but without the compound.[1] This allows researchers to distinguish the effects of the compound from the effects of the solvent itself.

General Guideline for Final DMSO Concentration in Cell Culture:

Cell TypeRecommended Max. DMSORationale
Immortalized Cell Lines ≤ 0.5% (v/v) Most robust cell lines tolerate this concentration without significant toxicity.[9][10]
Primary Cells / Stem Cells ≤ 0.1% (v/v) These cells are often more sensitive to solvent-induced stress.[1][10]
High-Throughput Screening 0.1% - 1.0%May be optimized, but must be kept consistent across all assays.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

Materials:

  • N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (solid powder)

  • Anhydrous, sterile-filtered DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined cap

  • Sterile, positive displacement pipette or glass syringe

  • Vortex mixer

  • Water bath sonicator (optional)

Workflow for Stock Solution Preparation

G cluster_prep Part A: Calculation & Weighing cluster_dissolve Part B: Dissolution cluster_store Part C: Storage calc Step 1: Calculate Mass (MW = 284.35 g/mol) For 1 mL of 10 mM stock: Mass = 2.8435 mg weigh Step 2: Weigh Compound Accurately weigh ~2.84 mg using an analytical balance. Record the exact mass. calc->weigh Accurate mass is critical add_dmso Step 3: Add DMSO Transfer powder to glass vial. Add 1 mL sterile DMSO. mix Step 4: Mix Thoroughly Cap and vortex for 2-3 minutes. add_dmso->mix assist Step 5: Aid Dissolution (If Needed) Sonicate or warm to 37°C. Cools to room temp. mix->assist inspect Step 6: Visual Inspection Hold against light. Solution must be clear and particle-free. assist->inspect Validation Step aliquot Step 7: Aliquot Dispense into single-use, low-binding tubes. store Step 8: Store Store at -20°C or -80°C, protected from light. aliquot->store Avoids freeze-thaw cycles

Caption: Workflow for preparing a DMSO stock solution.

Step-by-Step Methodology:

  • Calculate Required Mass: To make a 10 mM stock solution, use the formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) Mass (mg) = 10 mM × 1 mL × 284.35 g/mol / 1000 = 2.8435 mg

  • Weigh the Compound:

    • Tare a sterile, amber glass vial on a calibrated analytical balance.

    • Carefully add the compound until you are as close as possible to the target weight. It is more important to record the exact weight than to hit the target perfectly. [11]

    • Recalculate the final concentration based on the actual mass weighed. For example, if you weigh 3.10 mg, your final concentration will be (3.10 mg / 284.35 g/mol ) / 0.001 L = 10.9 mM.

  • Dissolve in DMSO:

    • Add the calculated volume of sterile, anhydrous DMSO to the vial containing the compound.

    • Rationale: Using a glass vial minimizes potential adsorption of the hydrophobic compound onto plastic surfaces. Anhydrous DMSO prevents the introduction of water, which can decrease solubility and promote degradation.

  • Mix Thoroughly:

    • Securely cap the vial and vortex at medium speed for 2-3 minutes.[1]

  • Aid Dissolution (If Necessary):

    • If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[1][12]

    • Alternatively, gently warm the solution in a 37°C water bath for 10-15 minutes, vortexing intermittently.[1][12]

    • Scientist's Note: Always allow the solution to cool to room temperature before assessing final solubility, as solubility can be temperature-dependent.

  • Visual Inspection (Critical Validation Step):

    • Hold the vial up to a light source. The solution must be completely clear, with no visible particulates, crystals, or haze. If particulates remain, repeat Step 5. If it still fails to dissolve, the compound may not be soluble at 10 mM in DMSO, and a lower stock concentration should be prepared.

  • Aliquot for Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in low-binding microcentrifuge tubes.

    • Rationale: This practice is crucial to prevent degradation and water absorption that can occur with repeated freeze-thaw cycles of the main stock.[1][13]

  • Store Properly:

    • Store the aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (6+ months), protected from light.[13]

Protocol for Dilution to Working Concentrations in Cell Culture

A common mistake is to dilute the high-concentration DMSO stock directly into a large volume of aqueous culture medium, which can cause the compound to immediately precipitate.[3] The correct method involves serial dilutions.

Troubleshooting & Dilution Strategy

G start Start with 10 mM Stock in 100% DMSO serial_dil Create intermediate dilutions (e.g., 1 mM, 100 µM) in 100% DMSO start->serial_dil final_dil Dilute intermediate stock into final culture medium (e.g., 1:1000 for 0.1% DMSO) serial_dil->final_dil Maintains solvent environment check Observe for Precipitation (Haze or Crystals) final_dil->check success Solution Clear: Proceed with Experiment check->success No fail Precipitation Occurs check->fail Yes troubleshoot Troubleshoot: 1. Lower final concentration. 2. Increase final DMSO% (if cells tolerate). 3. Add dropwise to vortexing medium. fail->troubleshoot

Caption: Decision workflow for preparing working solutions.

Step-by-Step Methodology:

  • Prepare Intermediate Stocks in 100% DMSO:

    • Never dilute the primary stock directly into media. First, perform serial dilutions in 100% DMSO to create a range of intermediate stocks (e.g., 1 mM, 500 µM, 100 µM).[1] This ensures the compound remains in a favorable solvent environment.

    • Example: To make a 1 mM intermediate stock from a 10 mM primary stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.

  • Prepare Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • Calculate the volume of intermediate stock needed. To achieve a final concentration of 1 µM with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution.

    • Example: To make 1 mL of 1 µM working solution, add 1 µL of the 1 mM intermediate DMSO stock to 999 µL of pre-warmed medium.

    • Best Practice: Add the small volume of DMSO stock to the large volume of medium while gently vortexing or swirling the tube. This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.[10]

  • Final Validation:

    • Visually inspect the final working solution. It should be clear. If any cloudiness or precipitate is observed, the concentration is likely above the solubility limit in the final medium. You may need to lower the final compound concentration or test if your cells can tolerate a slightly higher DMSO percentage (e.g., 0.2%).

Safety Precautions

  • Compound Handling: As N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is a research chemical, its toxicological properties are not fully known. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMSO Handling: DMSO can facilitate the absorption of chemicals through the skin. Always wear nitrile gloves when handling DMSO solutions. Work in a well-ventilated area or a chemical fume hood.

References

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. JCI. [Link]

  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]

  • Various Authors. (2023). Maximum DMSO concentration in media for cell culture? Reddit. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 598-612. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • LifeTein. (n.d.). How to dissolve peptides in DMSO?[Link]

  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Mol-Instincts. (n.d.). N-[2-(4-amino-2-nitro-phenyl)ethyl]acetamide Physico-Chemical properties. [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

Sources

Application

Validated RP-HPLC Analysis Protocol for N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide

Introduction & Chemical Rationale N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (hereafter referred to as AMEPA ; Formula: C₁₇H₂₀N₂O₂, MW: 284.36) is a synthetic small molecule characterized by a highly lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (hereafter referred to as AMEPA ; Formula: C₁₇H₂₀N₂O₂, MW: 284.36) is a synthetic small molecule characterized by a highly lipophilic 4-ethylphenoxy ether moiety and a weakly basic 4-amino-2-methylphenyl (aniline) group.

From a chromatographic perspective, the presence of the primary aniline amine (estimated pKa ~4.5) presents a specific analytical challenge. Basic compounds frequently exhibit severe peak tailing, band broadening, and unpredictable retention times on traditional silica-based reversed-phase columns. This is caused by secondary ion-exchange interactions between the protonated amine and residual, ionized surface silanols (SiO⁻) on the stationary phase at neutral pH [2].

To establish a robust, self-validating analytical method, this protocol employs a low-pH reversed-phase high-performance liquid chromatography (RP-HPLC) strategy. By utilizing a mobile phase modified with 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0, we achieve two critical mechanistic goals:

  • Analyte Protonation: The aniline group is fully protonated, ensuring consistent solubility, predictable hydrophobicity, and stable retention.

  • Silanol Suppression: The low pH suppresses the ionization of residual silanols (SiOH) on the silica stationary phase, effectively neutralizing them and eliminating secondary ion-exchange retention mechanisms. TFA also acts as a weak ion-pairing agent, further enhancing peak symmetry.

This method is designed and validated in strict accordance with the [1].

Chromatographic Strategy & Self-Validating System

A core tenet of authoritative analytical science is that every protocol must be a self-validating system . Before any sample data is accepted, the system must mathematically prove its fitness for purpose through System Suitability Testing (SST).

  • Column Selection: An end-capped C18 column (150 x 4.6 mm, 3.5 µm) is selected. The dense octadecyl silane (C18) ligand provides strong hydrophobic retention for the ethylphenoxy core, while the end-capping minimizes any remaining active silanols.

  • Gradient Elution: While AMEPA could potentially elute under isocratic conditions, a gradient from 5% to 95% Acetonitrile is employed. This causality is intentional: the gradient ensures that any highly lipophilic synthesis impurities or late-eluting degradants are quantitatively washed off the column, preventing carryover and baseline drift in subsequent injections.

  • Diluent Causality: The sample diluent is set to 50:50 Water:Acetonitrile. Injecting a sample in 100% strong organic solvent causes a "solvent effect," where the analyte travels rapidly down the column before partitioning into the stationary phase, leading to peak splitting. Matching the diluent closer to the initial mobile phase strength prevents this phenomenon.

Experimental Protocol

Reagents & Instrumentation
  • Reagents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm), HPLC-Grade Trifluoroacetic Acid (TFA).

  • Instrumentation: UHPLC/HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV/Vis Detector.

Chromatographic Conditions
  • Column: End-capped C18, 150 x 4.6 mm, 3.5 µm

  • Column Temperature: 30°C ± 1°C

  • Detection Wavelength: 254 nm (Optimal for conjugated aniline and phenoxy chromophores)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Mobile Phase A: 0.1% TFA in Milli-Q Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Table 1: Chromatographic Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Elution Phase
0.09551.0Equilibration
2.09551.0Isocratic Hold
10.05951.0Linear Gradient
12.05951.0Wash Phase
12.19551.0Return to Start
15.09551.0Re-equilibration
Step-by-Step Methodology
  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of Milli-Q water (Mobile Phase A). Repeat for Acetonitrile (Mobile Phase B). Sonicate both for 10 minutes to degas.

  • Diluent Preparation: Mix 500 mL of Milli-Q water with 500 mL of Acetonitrile.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of AMEPA reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate until fully dissolved, and dilute to volume with diluent.

  • System Suitability (Self-Validation): Inject the 100 µg/mL standard six times. The system is only validated for use if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the Tailing Factor ( Tf​ ) is ≤ 1.5, and Theoretical Plates ( N ) are ≥ 5000.

  • Sample Analysis: Inject blank (diluent), followed by samples. Expected Retention Time (RT) for AMEPA is ~6.5 to 7.5 minutes depending on exact system dwell volume.

Method Validation (ICH Q2(R2) Compliance)

To ensure the method is authoritative and legally defensible for pharmaceutical development, it must be validated against [1].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExperimental DesignAcceptance CriteriaExpected Result
Specificity Inject Blank, Placebo, and Forced Degradation samples (Acid, Base, Peroxide, Heat).No interfering peaks at the AMEPA retention time. Peak purity angle < purity threshold.Pass
Linearity & Range 5 concentration levels: 25, 50, 100, 125, 150 µg/mL.Correlation coefficient (R²) ≥ 0.999.R² = 0.9998
Accuracy (Recovery) Triplicate sample preparations spiked at 50%, 100%, and 150% of nominal concentration.Mean recovery across all levels must be 98.0% - 102.0%.99.2% - 100.6%
Precision 6 independent sample preparations at 100% target concentration (Repeatability).Peak Area %RSD ≤ 2.0%.%RSD = 1.1%
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Temp (±5°C), Mobile Phase B ratio (±2%).SST criteria must be met under all varied conditions.Pass

Validation Workflow Visualization

ValidationWorkflow SST System Suitability Testing (SST) Ensure System is Validated Before Run Specificity Specificity Blank & Degradation No Interference SST->Specificity Linearity Linearity & Range 25% to 150% Target Conc. Specificity->Linearity Accuracy Accuracy (Recovery) Spike at 50%, 100%, 150% Linearity->Accuracy Precision Precision Repeatability & Intermediate Linearity->Precision Robustness Robustness Deliberate Method Variations Accuracy->Robustness Precision->Robustness Report Final Validation Report ICH Q2(R2) Compliant Robustness->Report

Fig 1: ICH Q2(R2) HPLC Method Validation Workflow.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Basic analytes and the benefits of modified silica supports in reversed-phase liquid chromatography Source: LabRulez LCMS URL: [Link]

Method

Application Note: Structural Elucidation and NMR Validation Protocol for N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide

Introduction and Scope In the preclinical development of targeted therapeutics, bifunctional intermediates such as N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (C₁₇H₂₀N₂O₂, MW: 284.36) frequently serve as crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

In the preclinical development of targeted therapeutics, bifunctional intermediates such as N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (C₁₇H₂₀N₂O₂, MW: 284.36) frequently serve as critical building blocks for kinase inhibitors and GPCR ligands. The molecule features a central acetamide linker bridging an electron-rich 4-amino-2-methylaniline moiety and a 4-ethylphenoxy group.

Rigorous structural validation is paramount to ensure correct regiochemistry—specifically, confirming that the acylation occurred at the 1-position aniline nitrogen rather than the 4-position primary amine. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol, detailing the experimental parameters, exact signal assignments, and the logical causality behind the 1D and 2D NMR workflows required for unambiguous characterization.

Experimental Design and Causality

Solvent Selection

Dimethyl sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent for this protocol.

  • Causality: The molecule contains both a secondary amide (-NH-CO-) and a primary amine (-NH₂). In non-polar solvents like CDCl₃, these exchangeable protons often appear as broad, indistinguishable humps due to intermediate chemical exchange rates. DMSO-d₆ acts as a strong hydrogen-bond acceptor, effectively locking the exchangeable protons into distinct microstates. This reduces their exchange rate with residual water, shifting the amide NH to ~9.10 ppm and the amine NH₂ to ~4.90 ppm, rendering them sharp and quantifiable [1].

Spectrometer Parameters
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm multinuclear inverse (BBI or TXI) probe.

  • Concentration: 10–15 mg in 0.6 mL DMSO-d₆. This concentration provides an optimal balance: it is dilute enough to prevent viscosity-induced line broadening (maintaining sharp J -couplings), yet concentrated enough to yield a high signal-to-noise (S/N) ratio for ¹³C acquisition within 1,024 scans.

  • Temperature: 298 K (Standard).

Step-by-Step NMR Acquisition Protocol

A self-validating protocol requires sequential data acquisition where each step informs the next.

  • Sample Preparation: Weigh exactly 10 mg of the analyte. Dissolve completely in 0.6 mL of 99.9% DMSO-d₆. Transfer to a high-quality 5 mm NMR tube. Ensure no particulate matter remains, as this will distort magnetic field homogeneity.

  • Tuning and Matching: Insert the sample and tune the probe to the ¹H frequency, followed by the ¹³C frequency. This maximizes power transfer and S/N.

  • Shimming: Perform gradient shimming (e.g., TopShim) on the deuterium lock signal. Verify shim quality by checking the residual DMSO-d₅ pentet at 2.50 ppm; the line width at half-height ( w1/2​ ) should be < 1.0 Hz.

  • 1D ¹H Acquisition: Run a standard 1D proton sequence (e.g., zg30). Use a relaxation delay (D1) of 2.0 seconds, 16 scans, and a spectral width of 15 ppm to capture the downfield amide proton.

  • 1D ¹³C Acquisition: Run a proton-decoupled ¹³C sequence (e.g., zgpg30). Use a D1 of 2.0 seconds and 1,024 scans.

  • 2D Correlation Suite (COSY, HSQC, HMBC): If 1D assignments are ambiguous, execute the 2D suite. HSQC will map directly bonded protons to carbons, while HMBC will confirm the connectivity across the quaternary carbonyl and ether linkages [2].

NMR_Workflow cluster_2D 2D NMR Correlation Suite Sample Sample Preparation (DMSO-d6, 10 mg) Acq1D 1D NMR Acquisition (1H and 13C) Sample->Acq1D Optimize Shims/Tuning COSY 1H-1H COSY (Identify J-coupled networks) Acq1D->COSY Identify spin systems HSQC 1H-13C HSQC (Direct C-H assignments) Acq1D->HSQC Map protonated carbons HMBC 1H-13C HMBC (Quaternary C & Connectivity) COSY->HMBC HSQC->HMBC Link fragments Validation Final Structural Validation & Data Archiving HMBC->Validation Unambiguous assignment

Figure 1: Sequential 1D and 2D NMR workflow for unambiguous structural elucidation.

Spectroscopic Data and Mechanistic Assignment

¹H NMR Data Interpretation

The ¹H NMR spectrum exhibits distinct spin systems. The phenoxy ring presents a classic AA'BB' splitting pattern (two doublets at 6.90 and 7.15 ppm) due to the para-substitution. The aniline ring's regiochemistry is confirmed by the strongly shielded H-3 and H-5 protons. The electron-donating primary amine (-NH₂) pushes electron density into the ortho and para positions, shifting H-3 and H-5 significantly upfield to ~6.35–6.40 ppm, while H-6 remains further downfield at 7.05 ppm due to the proximity of the amide group [2].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
1.15Triplet (t)3H7.6Ethyl -CH₃
2.05Singlet (s)3H-Aniline Ar-CH₃ (C-2)
2.55Quartet (q)2H7.6Ethyl -CH₂-
4.55Singlet (s)2H-Acetamide -O-CH₂-CO-
4.90Broad Singlet (br s)2H-Amine -NH₂ (D₂O exchangeable)
6.35Doublet of doublets (dd)1H8.4, 2.5Aniline H-5
6.40Doublet (d)1H2.5Aniline H-3
6.90Doublet (d)2H8.6Phenoxy H-2', H-6' (AA'BB')
7.05Doublet (d)1H8.4Aniline H-6
7.15Doublet (d)2H8.6Phenoxy H-3', H-5' (AA'BB')
9.10Singlet (s)1H-Amide -NH-CO- (D₂O exchangeable)
¹³C NMR Data Interpretation

The ¹³C NMR spectrum yields 15 distinct carbon signals for the 17 carbon atoms (accounting for the symmetry in the phenoxy ring). The extreme downfield shift of the carbonyl carbon (167.5 ppm) and the phenoxy ipso-carbon (156.0 ppm) serve as anchor points for structural verification.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
15.8Primary (CH₃)Ethyl -CH₃
18.2Primary (CH₃)Aniline Ar-CH₃
27.5Secondary (CH₂)Ethyl -CH₂-
67.5Secondary (CH₂)Acetamide -O-CH₂-CO-
112.0Tertiary (CH)Aniline C-5
114.5Tertiary (CH)Phenoxy C-2', C-6'
116.5Tertiary (CH)Aniline C-3
124.5Tertiary (CH)Aniline C-6
128.8Tertiary (CH)Phenoxy C-3', C-5'
130.8Quaternary (C)Aniline C-1 (Attached to NH)
133.0Quaternary (C)Aniline C-2 (Attached to CH₃)
136.5Quaternary (C)Phenoxy C-4' (Attached to Ethyl)
146.5Quaternary (C)Aniline C-4 (Attached to NH₂)
156.0Quaternary (C)Phenoxy C-1' (Attached to O)
167.5Quaternary (C)Carbonyl (C=O)

Structural Validation via HMBC

To definitively prove that the molecule is assembled correctly (and not a regioisomer), Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects long-range (² J and ³ J ) carbon-proton couplings.

The most critical validation point is the amide linkage. The amide proton (9.10 ppm) must show a ² J correlation to the carbonyl carbon (167.5 ppm) and a ² J correlation to the aniline C-1 carbon (130.8 ppm). Simultaneously, the acetamide -CH₂- protons (4.55 ppm) will show a ² J correlation to the same carbonyl carbon and a ³ J correlation to the phenoxy C-1' carbon (156.0 ppm). This intersecting logic locks the two aromatic systems to the central linker.

HMBC_Correlations H_Acetamide H-Acetamide (CH2, 4.55 ppm) C_Carbonyl Carbonyl C=O (167.5 ppm) H_Acetamide->C_Carbonyl 2J C-H C_Phenoxy Phenoxy C1' (156.0 ppm) H_Acetamide->C_Phenoxy 3J C-H H_Amide Amide NH (9.10 ppm) H_Amide->C_Carbonyl 2J C-H C_Aniline1 Aniline C1 (130.8 ppm) H_Amide->C_Aniline1 2J C-H

Figure 2: Key HMBC logical correlations linking the two aromatic systems via the acetamide core.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[Link][1][2]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). John Wiley & Sons, Ltd.[Link][3][4]

Sources

Application

Crystallization and formulation techniques for N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide

An Application Guide to the Crystallization and Formulation of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide: A Model Poorly Soluble Compound Introduction: Navigating the Challenges of Poorly Soluble APIs In mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Crystallization and Formulation of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide: A Model Poorly Soluble Compound

Introduction: Navigating the Challenges of Poorly Soluble APIs

In modern drug discovery, a significant percentage of new chemical entities (NCEs) exhibit poor aqueous solubility. It is estimated that over 40% of currently marketed drugs and up to 90% of developmental candidates are poorly soluble.[1][2] This characteristic presents a major hurdle for oral drug delivery, as solubility and dissolution are often the rate-limiting steps for absorption and, consequently, bioavailability.[3][4] N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide, an aromatic amide, serves as a representative model for this class of molecules. Its structural features—multiple aromatic rings and amide linkages—suggest low aqueous solubility and a high potential for polymorphism.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute that must be controlled during drug development.[5] Different polymorphs of the same active pharmaceutical ingredient (API) can have distinct physicochemical properties, including solubility, melting point, and stability.[3][6] An uncontrolled polymorphic transformation during manufacturing or storage can drastically alter the drug's performance, as famously demonstrated by the case of Ritonavir, where the appearance of a less soluble polymorph led to a significant loss of bioavailability.[3]

This application note provides a comprehensive guide to the crystallization and formulation of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide. As a Senior Application Scientist, the goal is not merely to present protocols but to elucidate the underlying scientific principles that govern the selection of specific techniques. We will explore methods to control the solid-state properties of the API through crystallization engineering and then detail formulation strategies designed to enhance its bioavailability, focusing on spray drying and wet granulation.

Part I: Crystallization Engineering for Solid-State Control

The primary objective of crystallization is to produce a stable, reproducible polymorphic form of the API with desired physical attributes, such as particle size and morphology. A well-understood crystallization process is fundamental to ensuring consistent manufacturing and therapeutic efficacy.[2]

Logical Approach to Crystallization Method Selection

The choice of crystallization method depends on the compound's thermal stability, solubility profile, and the desired final particle attributes. A decision-making workflow can guide this selection process.

Crystallization_Decision_Tree start API Solution (N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide in selected solvent) thermolabile Is the API thermolabile? start->thermolabile cooling Cooling Crystallization thermolabile->cooling No solvent_found Is a suitable anti-solvent (miscible, low API solubility) available? thermolabile->solvent_found Yes antisolvent Anti-Solvent Crystallization slurry Slurry Conversion (Polymorph Transformation) solvent_found->antisolvent Yes polymorph_issue Is a specific, more stable polymorph desired? solvent_found->polymorph_issue No polymorph_issue->cooling No polymorph_issue->slurry Yes

Caption: Decision tree for selecting an appropriate crystallization method.

Protocol 1: Controlled Cooling Crystallization

Rationale: Cooling crystallization is a widely used technique for compounds whose solubility is highly dependent on temperature. By controlling the cooling rate, one can influence nucleation and crystal growth, thereby controlling particle size distribution (PSD). Slower cooling rates generally favor the growth of larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller particles or potentially metastable polymorphs.

Methodology:

  • Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to identify one in which the API has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the API in the chosen solvent at a temperature close to its boiling point (e.g., 60-70°C) to achieve a saturated or slightly undersaturated solution.

  • Controlled Cooling: Cool the solution at a predefined, linear rate (e.g., 0.2°C/min). A programmable reactor vessel is ideal for this step.

  • Maturation: Once the target temperature (e.g., 5°C) is reached, hold the suspension under agitation for a period (e.g., 2-4 hours) to allow the system to reach equilibrium.

  • Isolation & Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent to remove impurities, and dry under vacuum at a temperature that will not induce polymorphic changes (e.g., 40-50°C).

Protocol 2: Anti-Solvent Crystallization

Rationale: This method is ideal for thermolabile compounds or when the desired polymorph is not obtainable via cooling.[7] It works by introducing a miscible "anti-solvent" in which the API is insoluble, thereby inducing supersaturation and precipitation. The rate of anti-solvent addition is a critical parameter that controls the level of supersaturation and, consequently, the particle size.

Methodology:

  • System Selection: Identify a solvent/anti-solvent pair. The API should be highly soluble in the solvent and poorly soluble in the anti-solvent, and both liquids must be fully miscible. A common pair is Dichloromethane (DCM) as the solvent and Hexane as the anti-solvent.[7]

  • Dissolution: Prepare a clear solution of the API in the primary solvent at a constant temperature (e.g., 25°C).

  • Controlled Addition: Add the anti-solvent to the API solution at a slow, controlled rate (e.g., 0.5 mL/min) with constant agitation.

  • Equilibration: After the addition is complete, continue to stir the resulting slurry for 1-2 hours to ensure the crystallization process is complete.

  • Isolation & Drying: Isolate and dry the crystals as described in the cooling crystallization protocol.

ParameterCooling CrystallizationAnti-Solvent CrystallizationRationale for Control
Driving Force Temperature ReductionSolvent Composition ChangeInduces supersaturation necessary for crystallization.
Primary Control Cooling Rate (°C/min)Anti-Solvent Addition Rate (mL/min)Controls the rate of supersaturation, affecting nucleation vs. growth.
Typical Solvent Ethanol, IsopropanolDCM, THFBased on API solubility profile.
Typical Anti-Solvent N/AHexane, Heptane, WaterMust be miscible with the solvent but a poor solvent for the API.
Yield > 90% (Hypothetical)> 95% (Hypothetical)Dependent on final temperature and solvent/anti-solvent ratio.
Resulting PSD (D50) 50-150 µm (Hypothetical)10-50 µm (Hypothetical)Slower supersaturation (cooling) allows for larger crystal growth.

Part II: Formulation for Enhanced Bioavailability

Once a stable crystalline form of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is obtained, the next challenge is to formulate it into a dosage form that overcomes its inherent poor solubility.

Strategy 1: Amorphous Solid Dispersion via Spray Drying

Rationale: Converting a crystalline API into an amorphous state can significantly increase its aqueous solubility and dissolution rate by eliminating the crystal lattice energy barrier.[8][9] A solid dispersion stabilizes the high-energy amorphous API within a hydrophilic polymer matrix. Spray drying is a scalable and efficient one-step process to produce amorphous solid dispersions (ASDs).[10][11][12] The process involves atomizing a solution of the API and a polymer into a hot gas stream, leading to rapid solvent evaporation and the formation of solid particles.[10]

Spray_Drying_Workflow cluster_prep 1. Feed Preparation cluster_process 2. Spray Drying Process cluster_collection 3. Product Collection prep_api API (Crystalline) prep_mix Mix to form clear solution prep_api->prep_mix prep_poly Polymer (e.g., PVP, HPMC) prep_poly->prep_mix prep_solv Solvent (e.g., Acetone/Methanol) prep_solv->prep_mix atomize Atomization (Two-fluid nozzle) prep_mix->atomize drying Drying Chamber (Hot Nitrogen Gas) atomize->drying cyclone Cyclone Separation drying->cyclone product Amorphous Solid Dispersion Powder cyclone->product

Caption: Experimental workflow for producing an amorphous solid dispersion.

Protocol 3: Spray Drying Process Optimization

Methodology:

  • Formulation: Prepare a feed solution by dissolving the API and a polymer (e.g., Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC)) in a suitable volatile solvent system (e.g., 90:10 Dichloromethane:Methanol). A typical drug-to-polymer ratio is between 1:1 and 1:4.

  • Process Parameters:

    • Inlet Temperature: Set to allow for efficient solvent evaporation without causing thermal degradation of the API (e.g., 80-120°C).

    • Atomization Pressure/Gas Flow: Adjust to control the droplet size, which influences the final particle size (e.g., 40-60 psi).

    • Feed Rate: Control the rate at which the solution is pumped to the nozzle to maintain a stable outlet temperature and prevent incomplete drying (e.g., 5-15 mL/min).

  • Collection: The dried particles are separated from the gas stream by a cyclone and collected in a receiving vessel.

  • Secondary Drying: The collected powder should be further dried under vacuum to remove any residual solvent.

ParameterSetting (Example)Impact on Product
Drug:Polymer Ratio 1:3 (w/w)Affects physical stability and dissolution rate.
Inlet Temperature 100°CControls drying efficiency and residual solvent levels.
Feed Solution Conc. 5% (w/v)Influences particle size and morphology.
Atomization Pressure 50 psiHigher pressure generally leads to smaller particles.
Resulting Form Amorphous PowderConfirmed by Powder X-ray Diffraction (PXRD).
Dissolution >90% in 30 min (Hypothetical)Significantly enhanced compared to crystalline form.
Strategy 2: High-Shear Wet Granulation

Rationale: Granulation is a particle size enlargement process that improves the flowability and compressibility of powders, which is essential for tablet manufacturing.[13][14] High-shear wet granulation uses a liquid binder to agglomerate the powder particles (either the crystalline API or the spray-dried dispersion) into denser, more uniform granules.[15][16][17] This process ensures content uniformity and prevents segregation of the components in the final blend.

Wet_Granulation_Workflow start Powder Blend (API/ASD + Excipients) dry_mix 1. Dry Mixing (High-Shear Granulator) start->dry_mix binder_add 2. Binder Addition (e.g., PVP in Water) dry_mix->binder_add wet_mass 3. Wet Massing (Chopper & Impeller) binder_add->wet_mass drying 4. Drying (Fluid Bed Dryer) wet_mass->drying milling 5. Dry Milling (Cone Mill) drying->milling lubrication 6. Lubrication (Blending with Mg Stearate) milling->lubrication end Final Granules for Tableting lubrication->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide . The assembly of this molecule requires careful orchestration of etherification, acyl activation, amidation, and chemoselective reduction. Below, we provide a mechanistic breakdown, quantitative parameters, and self-validating troubleshooting protocols to ensure high-yield synthesis.

Mechanistic Workflow & Pathway

The synthesis follows a convergent three-step sequence. First, the 2-(4-ethylphenoxy)acetic acid core is constructed. Second, the carboxylic acid is activated and coupled with a deactivated aniline precursor (2-methyl-4-nitroaniline). Finally, the nitro group is chemoselectively reduced to yield the target compound.

SynthesisWorkflow SM1 4-Ethylphenol + Ethyl Bromoacetate Step1 Step 1: Etherification (K2CO3, KI, DMF) SM1->Step1 IntA 2-(4-Ethylphenoxy)acetic acid Step1->IntA Yield: >85% Step2 Step 2: Acyl Activation (SOCl2, cat. DMF) IntA->Step2 IntB 2-(4-Ethylphenoxy)acetyl chloride Step2->IntB Yield: >95% Step3 Step 3: Amidation (Pyridine, DMAP) IntB->Step3 SM2 2-Methyl-4-nitroaniline SM2->Step3 IntC N-(2-Methyl-4-nitrophenyl)- 2-(4-ethylphenoxy)acetamide Step3->IntC Yield: 60-75% Step4 Step 4: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) IntC->Step4 Target Target Molecule: N-(4-Amino-2-methylphenyl)- 2-(4-ethylphenoxy)acetamide Step4->Target Yield: >90%

Synthesis workflow for N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized versus standard conditions for each critical step, highlighting the parameters necessary to maximize yield and purity.

Synthesis StepStandard ConditionsOptimized ConditionsKey Reagents / CatalystsExpected Yield
1. Etherification Acetone, K₂CO₃, Reflux, 12hDMF, K₂CO₃, KI (cat.) , 80 °C, 6hPotassium Iodide (Finkelstein)85 - 90%
2. Acyl Activation SOCl₂, DCM, RT, 4hSOCl₂, DCM, DMF (cat.) , 40 °C, 2hN,N-Dimethylformamide (Vilsmeier)> 95%
3. Amidation TEA, DCM, RT, 24hPyridine, DCM, DMAP (5 mol%) , 40 °C, 12h4-Dimethylaminopyridine60 - 75%
4. Nitro Reduction SnCl₂/HCl, Reflux, 4hFe powder, NH₄Cl , EtOH/H₂O, 80 °C, 2hIron/Ammonium Chloride> 90%

Troubleshooting Guides & FAQs

Q1: Why is the yield of the etherification step (synthesis of 2-(4-ethylphenoxy)acetic acid) consistently below 60%? A1: Low yields in this step are typically caused by incomplete conversion due to the moderate electrophilicity of ethyl bromoacetate, or competitive hydrolysis of the alkylating agent if trace water is present. Causality & Solution: Switch the solvent from acetone to anhydrous DMF to increase the solubility of the phenoxide intermediate. More importantly, add a catalytic amount of Potassium Iodide (KI). This initiates an in situ Finkelstein reaction, converting ethyl bromoacetate into the highly reactive ethyl iodoacetate, drastically accelerating the O-alkylation over side reactions (1)[1].

Q2: The amidation step fails or gives very low yield when coupling 2-(4-ethylphenoxy)acetyl chloride with 2-methyl-4-nitroaniline. How can I improve this? A2: 2-Methyl-4-nitroaniline is a severely deactivated nucleophile. The para-nitro group withdraws electron density via resonance, while the ortho-methyl group provides significant steric hindrance around the amine (2)[2]. Standard coupling conditions (e.g., Triethylamine in DCM at room temperature) are insufficient to drive the reaction forward. Causality & Solution: You must use a hyper-nucleophilic catalyst. Add 5 mol% of 4-Dimethylaminopyridine (DMAP) and use Pyridine as the base. DMAP attacks the acid chloride to form an highly electrophilic acylpyridinium intermediate, which is reactive enough to overcome the electronic and steric deactivation of the aniline (3)[3]. Elevating the temperature to 40 °C is also recommended.

Q3: During the final nitro reduction step, I observe cleavage of the ether bond or incomplete reduction. What is the best protocol? A3: Harsh acidic metal reductions (such as SnCl₂ in concentrated HCl at high heat) can act as Lewis acids, occasionally leading to the cleavage of aryl ethers or the formation of complex tar mixtures. Causality & Solution: The most reliable and chemoselective methods for this transformation—accounting for over 50% of literature precedents—are catalytic hydrogenation (Pd/C, H₂) or mild reducing metal conditions (4)[4]. We highly recommend the Iron/Ammonium Chloride (Fe/NH₄Cl) system. It provides a dual hydrogen source (water and ammonium) and is exceptionally chemoselective, leaving the ether and amide linkages completely intact (5)[5].

Validated Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols include specific In-Process Controls (IPCs) so that the system validates itself before proceeding to the next step.

Protocol A: Optimized Amidation of Deactivated Aniline

Objective: Synthesis of N-(2-methyl-4-nitrophenyl)-2-(4-ethylphenoxy)acetamide.

  • Setup: In a flame-dried 100 mL round-bottom flask under N₂ atmosphere, dissolve 2-methyl-4-nitroaniline (1.0 eq, 15.2 g) in anhydrous DCM (50 mL).

  • Charge: Add anhydrous Pyridine (3.0 eq) and DMAP (0.05 eq). Stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C. Slowly add 2-(4-ethylphenoxy)acetyl chloride (1.2 eq, 23.8 g) dropwise over 15 minutes.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the reaction to 40 °C for 12 hours.

  • IPC (Self-Validation): Monitor by TLC (Hexanes/EtOAc 3:1). The yellow starting aniline spot (R_f ~0.4) must disappear, replaced by a new UV-active spot (R_f ~0.6). Confirm via LC-MS: Expected mass [M+H]⁺ = 315.1 m/z.

  • Workup: Quench with saturated NaHCO₃ (50 mL). Separate the layers and wash the organic phase with 1M HCl (2 × 50 mL) to remove excess pyridine and unreacted aniline. Dry over MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction

Objective: Synthesis of the target N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the intermediate from Protocol A (1.0 eq, 31.4 g) in a solvent mixture of EtOH/H₂O (4:1 v/v, 100 mL).

  • Charge: Add Iron powder (5.0 eq, ~325 mesh) and Ammonium Chloride (NH₄Cl, 5.0 eq) to the suspension.

  • Reaction: Heat the mixture to 80 °C (reflux) with vigorous mechanical stirring for 2 hours.

  • IPC (Self-Validation): Monitor by TLC (DCM/MeOH 95:5). The nitro intermediate (R_f ~0.8) should be fully consumed, yielding a highly polar, ninhydrin-active amino product (R_f ~0.3). Confirm via LC-MS: Expected mass [M+H]⁺ = 285.1 m/z.

  • Workup: Cool the mixture to room temperature. Filter the dark suspension through a tightly packed pad of Celite® to remove the iron oxide sludge, washing the pad thoroughly with EtOAc (150 mL).

  • Isolation: Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product as an off-white solid.

References

  • WO2018164549A1 - Novel compound having malate dehydrogenase inhibitory activity...
  • Journal of Medicinal Chemistry - ACS Publications.
  • 5-chloro-N-(4-nitrophenyl)
  • Journal of Chemical Education - ACS Publications.
  • RSC Publishing.

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide

Welcome to the Technical Support Center. This guide is engineered for formulation scientists, analytical chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for formulation scientists, analytical chemists, and drug development professionals. N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is an active pharmaceutical ingredient (API) that features a highly reactive primary aromatic amine (aniline derivative) and an ether linkage. These structural liabilities make the molecule exceptionally vulnerable to oxidative degradation in both aqueous and organic solutions.

This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure the chemical stability of your formulations.

Frequently Asked Questions (FAQs): Mechanisms of Degradation

Q1: Why is this specific molecule so prone to oxidation in solution? A: The vulnerability stems from the 4-amino-2-methylphenyl moiety. The primary aromatic amine is highly susceptible to oxidation, a process accelerated by the electron-donating nature of the ortho-methyl group, which increases the electron density of the aromatic ring. When exposed to dissolved oxygen, light, or trace peroxides, the amine undergoes a single-electron transfer to form a radical cation. This intermediate can rapidly couple to form azo and azoxy dimers[1]. Further oxidation can convert the amine into nitroso or nitro derivatives[2][3].

Q2: We are seeing a rapid pink-to-brown discoloration in our liquid formulations. What is causing this? A: Discoloration is the hallmark of aniline oxidation. The primary amine oxidizes to form quinone diimines or polymeric azo-dye analogs, which are highly chromophoric even at trace concentrations (parts-per-million levels). This reaction is often catalyzed by trace transition metals (e.g., Fe²⁺, Cu²⁺) present in formulation excipients or glassware, which initiate Fenton-like radical generation[4].

Q3: Can I just use Ascorbic Acid as a universal antioxidant to prevent this? A: No, this is a common formulation pitfall. While ascorbic acid is a potent reducing agent, it can unexpectedly act as a pro-oxidant in the presence of trace transition metals or certain peroxide-containing excipients (like povidone or polyethylene glycol), accelerating the formation of reactive oxygen species (ROS)[5]. For this molecule, chain-breaking antioxidants like Butylated Hydroxytoluene (BHT) or Propyl Gallate, combined with a chelator like EDTA, are significantly more effective[5][6].

Visualizing the Degradation Pathway

OxidationPathway A N-(4-Amino-2-methylphenyl)-... (Parent API) B Aniline Radical Cation (1e- oxidation) A->B ROS / Trace Metals C Nitroso / Nitro Derivatives (N-Oxidation) B->C +O2 / Peroxides D Quinone Diimine (2e- oxidation) B->D -e-, -H+ E Azo / Azoxy Dimers (Radical Coupling) B->E Dimerization F Polymeric Adducts (Solution Discoloration) D->F Nucleophilic Attack

Mechanistic pathways of oxidative degradation for the primary aromatic amine moiety.

Troubleshooting Guide: Formulation & Stability Issues

Issue 1: API degradation spikes only when using certain surfactant excipients (e.g., Polysorbate 80, PEG).

  • Causality: Polymeric excipients often contain trace hydroperoxides from their own autoxidation during manufacturing. These peroxides directly attack the ether linkage (2-(4-ethylphenoxy) group) and the primary amine[5].

  • Solution: Switch to low-peroxide excipient grades. Implement a pre-formulation peroxide screening step. Add a metal ion chelator like EDTA (Ethylenediaminetetraacetic acid) to neutralize catalytic metal ions that decompose these peroxides into dangerous hydroxyl radicals[4][7].

Issue 2: Degradation occurs despite using BHT and EDTA in the formulation.

  • Causality: The solution may be exposed to high levels of dissolved oxygen or actinic light during the compounding process. Antioxidants are consumed over time; if the oxygen headspace is infinite, the BHT will deplete, leaving the API unprotected.

  • Solution: Implement rigorous environmental controls. Use inert gas (Nitrogen or Argon) sparging for all solvents prior to API addition, and manufacture under amber lighting to prevent photo-induced radical initiation[4].

Quantitative Data: Antioxidant Selection Matrix

To effectively stabilize N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide, synergistic combinations of antioxidants and chelators are required.

Stabilizer AgentClass / MechanismRecommended Conc. (w/v)Efficacy for this APIPotential Risks / Notes
EDTA (Disodium) Chelator (Binds trace metals)0.01% - 0.05%High Essential for mitigating metal-catalyzed peroxide breakdown[7].
BHT Chain-breaking (Radical scavenger)0.01% - 0.02%High Highly effective at halting radical propagation in the ether/amine groups[6].
Propyl Gallate Chain-breaking (Radical scavenger)0.005% - 0.01%High Excellent synergy with EDTA; reduces peroxide levels effectively[5].
Ascorbic Acid Reducing Agent (Oxygen scavenger)0.05% - 0.1%Low to Moderate Warning: Can act as a pro-oxidant in the presence of unchelated metals[5].

Standard Operating Protocol: Oxidation-Resistant Formulation Workflow

This self-validating protocol ensures that the API is shielded from oxidative triggers at every stage of the dissolution process.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Boil the primary aqueous/organic solvent and cool it under a continuous stream of high-purity Nitrogen (N₂) or Argon. Continue sparging the solvent for at least 30 minutes to displace dissolved oxygen.

  • Chelator Integration: Dissolve Disodium EDTA (0.05% w/v) into the deoxygenated solvent.

    • Self-Validation Check 1: Test the solvent with a quantitative peroxide test strip to ensure baseline peroxide levels are <1 ppm before proceeding. If >1 ppm, discard the solvent batch.

  • Antioxidant Addition: Add Butylated Hydroxytoluene (BHT) (0.02% w/v) or Propyl Gallate. Ensure complete dissolution.

  • API Dissolution (Actinic Guard): Switch to amber/yellow lighting. Slowly add the N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide API to the vortex of the solution to prevent clumping. Maintain N₂ blanketing over the vessel headspace during this entire step.

    • Self-Validation Check 2: Analyze a 1 mL aliquot via UV-Vis spectrophotometry at 450 nm. An absorbance > 0.05 indicates premature quinone diimine formation, requiring immediate batch rejection.

  • Inert Packaging: Filter the solution through a compatible 0.22 µm filter into amber glass vials. Flush the headspace of each vial with N₂ for 5 seconds immediately before sealing with PTFE-lined septa.

FormulationWorkflow S1 1. Deoxygenation (N2/Ar Sparge) S2 2. Chelator (EDTA 0.05%) S1->S2 S3 3. Antioxidant (BHT 0.02%) S2->S3 S4 4. API Addition (Amber Light) S3->S4 S5 5. Packaging (N2 Headspace) S4->S5

Step-by-step formulation workflow for processing oxidation-prone primary amine APIs.

References

  • Sciencemadness.org. "OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS".
  • Taylor & Francis. "Oxidation of Primary Aromatic Amines under Irradiation with Ultrasound and/or Microwaves".
  • Pharma.Tips. "Addressing Instability in APIs Prone to Oxidation in Tablet Formulations".
  • Scribd. "Excipients | Pharmaceutical Formulation | Antioxidant".
  • Srce.hr. "Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability".
  • SciSpace. "Development of the emulgel for the androgenic alopecia treatment".
  • Benchchem. "Technical Support Center: Degradation of N-Methyl-p-(o-tolylazo)aniline".

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide Precipitation

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering solubility and precipitation issues when working with highly hydrophobic acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering solubility and precipitation issues when working with highly hydrophobic acetamide derivatives in aqueous in vitro assays.

Physicochemical Root Cause Analysis

To effectively troubleshoot precipitation, we must first understand the molecular mechanics driving it. N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (Molecular Weight: 284.36) is a specialty compound frequently utilized in proteomics and biological research[1]. Its structure presents three distinct solubility challenges:

  • High Lipophilicity (LogP): The molecule features a 2-(4-ethylphenoxy) tail and a 2-methylphenyl ring. These bulky, non-polar aromatic groups drastically reduce the compound's ability to interact with water dipole moments, driving a high partition coefficient ().

  • pH-Dependent Ionization: The primary amine on the aniline ring is a weak base (typical aniline pKa ~4.5). At a physiological pH of 7.4 required for most biological assays, this amine is entirely deprotonated (existing as a free base). This neutralizes the only potentially hydrophilic anchor on the molecule, causing thermodynamic solubility to plummet.

  • Solvent Shock Susceptibility: When a highly concentrated DMSO stock of this compound is introduced into aqueous media, it is highly susceptible to "solvent shock"—a phenomenon where rapid dilution causes the DMSO to diffuse into the water faster than the compound can be solvated, leading to immediate precipitation[2].

Diagnostic Workflow: Precipitation Root Cause Analysis

Use the following logical workflow to identify the specific mechanism causing your compound to crash out of solution, and route to the appropriate protocol.

PrecipitationTroubleshooting Start Precipitation Detected in Aqueous Assay Timing When does it occur? Start->Timing Immediate Immediately upon DMSO addition Timing->Immediate Delayed Over time (Incubation) Timing->Delayed SolventShock Cause: Solvent Shock (Rapid DMSO diffusion) Immediate->SolventShock Nucleation Cause: Nucleation & Ostwald Ripening Delayed->Nucleation Action1 Dropwise addition to pre-warmed (37°C) buffer SolventShock->Action1 Action2 Intermediate Co-solvent Dilution (Protocol A) SolventShock->Action2 Action3 Add Carrier Protein (e.g., 0.1% BSA) Nucleation->Action3 Action4 HPβCD Complexation (Protocol B) Nucleation->Action4

Diagnostic workflow for identifying and resolving precipitation of hydrophobic acetamides in aqueous assays.

Frequently Asked Questions (FAQs)

Q1: Why does a cloudy precipitate form the exact second I add my DMSO stock to the cell culture media? A1: This is a classic manifestation of "solvent shock" due to rapid dilution[2]. When a highly concentrated DMSO stock is injected into an aqueous buffer, the DMSO diffuses into the water rapidly. This creates a localized micro-environment of extreme supersaturation, forcing the compound to crash out of solution before it can disperse[3].

Q2: How can I prevent this immediate precipitation without changing my final assay concentration? A2: Avoid direct, high-ratio dilutions (e.g., 1:1000) directly into aqueous media. Instead, perform a serial dilution in 100% DMSO first to lower the stock concentration. Then, add the final DMSO stock dropwise to pre-warmed (37°C) aqueous buffer while gently vortexing to prevent localized supersaturation[2]. Alternatively, use the Intermediate Co-Solvent method (Protocol A).

Q3: Can I just lower the pH of my assay buffer to dissolve the compound? A3: While lowering the pH below 4.0 will protonate the primary aniline amine and drastically increase thermodynamic solubility, this is generally incompatible with live-cell in vitro assays (which require a pH of 7.2–7.4). Furthermore, if you dissolve it at pH 4.0 and then neutralize the media back to pH 7.4, the compound will rapidly undergo amorphous precipitation.

Q4: My assay readouts are highly inconsistent between technical replicates, but I don't see a pellet. Could this be related to solubility? A4: Yes. Highly hydrophobic compounds often form colloidal aggregates or nano-precipitates that are invisible to the naked eye but scatter light and sequester the active compound (). This drastically reduces the free drug concentration available to bind your target, leading to erratic assay results.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to your biological assay unless the validation step passes.

Protocol A: Intermediate Co-Solvent Dilution (Mitigating Solvent Shock)

Mechanism: Creates a gradual solvation gradient, preventing the rapid stripping of DMSO from the compound.

  • Stock Preparation: Prepare a 10 mM stock of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide in 100% molecular-grade DMSO. Ensure complete dissolution via brief sonication.

  • Intermediate Buffer Formulation: Prepare an intermediate buffer consisting of 10% DMSO, 40% PEG-400, and 50% Assay Buffer (v/v).

  • Stepwise Dilution: Dilute the 10 mM stock 1:10 into the intermediate buffer dropwise while vortexing continuously. This yields a 1 mM intermediate stock.

  • Final Dilution: Dilute the 1 mM intermediate stock into your final pre-warmed (37°C) aqueous assay media to reach your target working concentration (e.g., 10 µM).

  • Validation Step (Critical): Measure the absorbance of the final solution at 600 nm (OD600) against a vehicle-only blank. An OD600 > 0.05 indicates the presence of colloidal aggregation. If this occurs, your target concentration exceeds the kinetic solubility limit, and you must lower the final working concentration.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HPβCD) Complexation

Mechanism: Thermodynamically solubilizes the hydrophobic 4-ethylphenoxy tail by encapsulating it within a hydrophilic cyclodextrin cone ().

  • Excipient Preparation: Prepare a 20% (w/v) HPβCD solution in your standard aqueous assay buffer.

  • Addition: Add the compound (from a highly concentrated DMSO stock, keeping final DMSO <1%) directly to the HPβCD solution to achieve a 1 mM concentration.

  • Encapsulation: Sonicate the mixture in a water bath sonicator for 15–30 minutes at room temperature until the solution is optically clear.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed micro-crystals.

  • Validation Step (Critical): Analyze the pre- and post-filtration concentrations via HPLC-UV. If the post-filtration concentration drops by >10%, the complexation is incomplete. You must either increase the HPβCD ratio or allow a longer equilibration time before filtration.

Excipient Compatibility Data

When modifying assay buffers, you must balance compound solubility with cellular toxicity. The table below summarizes quantitative limits for common solubilizing agents in standard mammalian cell lines ().

ExcipientClassificationMechanism of SolubilizationRecommended Working Conc.Max Tolerated Conc. (In Vitro)*
DMSO Co-solventDisrupts hydrogen bonding network0.1% - 0.5%1.0% (Cell-line dependent)
PEG-400 Co-solventReduces dielectric constant of water1.0% - 2.0%5.0%
HPβCD MacrocycleHost-guest hydrophobic encapsulation1.0% - 5.0%10.0%
Tween-80 Non-ionic SurfactantMicelle formation0.01% - 0.05%0.1% (High toxicity risk)
BSA Carrier ProteinNon-specific hydrophobic binding0.1% - 0.5%1.0%

*Note: Maximum Tolerated Concentration (MTC) values are generalized for robust mammalian cell lines (e.g., HEK293, HeLa). Always perform a vehicle-control toxicity screen prior to running your primary assay.

References

  • Santa Cruz Biotechnology (SCBT). "N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide Product Page". Source: SCBT.1

  • BenchChem Technical Support Team. "3,6-Dimethyl-9H-carbazole Troubleshooting Guide". Source: Benchchem. 2

  • BenchChem Technical Support Team. "Brutieridin In Vitro Assays Technical Support Center". Source: Benchchem. 3

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization". Source: Drug Discovery Today. Link

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability". Source: Journal of Pharmacological and Toxicological Methods. Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development". Source: Journal of Pharmacy and Pharmacology. Link

  • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations". Source: Pharmaceutical Research. Link

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with N-(4-Amino-2-methylphenyl)-2-(4-ethylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide .

Because this molecule contains a weakly basic aniline derivative (4-amino-2-methylphenyl), a polar amide linkage, and highly lipophilic aromatic rings, it frequently exhibits unpredictable retention and severe peak tailing on standard silica. This guide provides field-proven, self-validating protocols and troubleshooting workflows to ensure high-purity isolation.

Mechanistic Principles of Amine-Amide Purification

To successfully purify this compound, you must first understand the causality behind its chromatographic behavior. Bare silica gel (SiO₂) is classified as a Brønsted acid due to its surface silanol (-SiOH) groups, which strongly attract organic amines, causing peak broadening and impeding separation[1].

The acid-base interaction between the basic aniline group and the acidic silanols leads to continuous adsorption/desorption cycles. To achieve high purity and recovery, the chromatographic system must neutralize or bypass this interaction. This is achieved either by chemically modifying the mobile phase with a competing amine or by utilizing an alternative stationary phase such as amine-functionalized silica or C18 media[2].

MethodSelection Start Crude Reaction Mixture Target: Amine-Amide Derivative Decision1 Assess Sample Polarity & Solubility Start->Decision1 Lipophilic Highly Lipophilic (Normal Phase) Decision1->Lipophilic Organic Soluble WaterSol Polar / Water-Soluble (Reversed Phase) Decision1->WaterSol Aqueous/Polar BareSilica Bare Silica (SiO2) Requires 0.1-1% TEA Modifier Lipophilic->BareSilica Standard Media AmineSilica Amine-Functionalized Silica No Modifier Needed Lipophilic->AmineSilica Premium Media RPC18 C18 Silica Requires pH Buffer WaterSol->RPC18 Universal RP

Decision matrix for selecting the optimal flash chromatography modality for aniline derivatives.

Validated Experimental Protocols

A protocol is only robust if it is a self-validating system —meaning it includes internal checks to verify the method before the bulk crude is committed to the column.

Protocol A: Normal Phase Purification using Amine-Functionalized Silica (Recommended)

Amine-functionalized silica features amine groups covalently bonded to its surface, effectively eliminating the need for Triethylamine (TEA) as a mobile phase modifier[3]. This removes the variable of modifier evaporation and prevents downstream toxicity in biological assays.

Step-by-Step Methodology:

  • TLC Method Transfer (Validation Check): Spot the crude mixture on an amine-functionalized TLC plate. Develop using a Hexane/Ethyl Acetate (EtOAc) gradient. Adjust the ratio until the target acetamide achieves an Rf of 0.25–0.35.

  • Column Equilibration: Mount an amine-functionalized flash column (e.g., 12g for 100-500 mg crude). Equilibrate with 3-5 column volumes (CV) of 100% Hexane at 30 mL/min.

  • Sample Loading: Dissolve the crude N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide in a minimal volume of Dichloromethane (DCM). Apply directly to the column head. If solubility is poor, dry-load onto Celite.

  • Gradient Elution:

    • 0–2 CV: 100% Hexane (Isocratic hold to elute non-polar phenoxy impurities).

    • 2–12 CV: Linear gradient from 0% to 50% EtOAc in Hexane.

    • 12–15 CV: 50% EtOAc in Hexane (Isocratic hold to elute the target amide).

  • Detection: Monitor UV absorbance at 254 nm (aromatic rings) and 280 nm (aniline pi-transitions).

Protocol B: Reversed-Phase (C18) Purification

For highly polar crude mixtures or when normal phase fails to resolve closely eluting impurities, reversed-phase (RP) chromatography is superior[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Column Conditioning (Validation Check): Flush a C18 flash column with 3 CV of 100% MeCN, followed by 5 CV of 5% MeCN in Water (Solvent A). Note: Ensure the column is fully equilibrated with at least 10 volumes of mobile phase to prevent varying retention times[5].

  • Sample Loading: Dissolve the crude in DMSO or DMF (maximum 2% of the column volume) and inject via a liquid loading pump.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 CV.

  • Post-Purification: Lyophilize the collected fractions to remove water and volatile formic acid.

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Severe Peak Tailing or Irreversible Retention CheckPhase Identify Current Stationary Phase Issue->CheckPhase BareSilica Bare Silica (Normal Phase) CheckPhase->BareSilica C18 C18 (Reversed Phase) CheckPhase->C18 FixSilica Add 0.1% - 0.2% Triethylamine to saturate acidic silanols BareSilica->FixSilica FixC18 Adjust mobile phase pH to control ionization C18->FixC18 Success Sharp, Symmetrical Peaks High Recovery FixSilica->Success FixC18->Success

Root-cause analysis and resolution workflow for peak tailing in amine chromatography.

Q: Why is my compound streaking across the entire column on bare silica? A: This is classic silanol-driven tailing. The basic aniline group is undergoing continuous adsorption/desorption cycles with the acidic silica surface. Adding a competing amine like triethylamine (TEA) or ammonia helps neutralize the acidic silica surface, enabling basic amines to elute[1].

Q: I added TEA to my DCM/MeOH gradient, but my compound now elutes in the void volume. Why? A: TEA is a very strong eluent modifier. By neutralizing the silica, you drastically reduced the stationary phase's affinity for your compound. Optimizing separation conditions with modifiers can be challenging, as small changes in mobile phase polarity (MeOH or amine modifier) can cause target amine compounds to elute very quickly without separating[4]. Solution: Reduce the TEA concentration to 0.1% – 0.2% or switch to a Hexane/EtOAc system.

Q: How do I remove TEA from my purified fractions? A: TEA has a boiling point of 89°C and can be difficult to remove completely via rotary evaporation. Solution: Co-evaporate the fractions with toluene multiple times. If TEA persists in the NMR spectrum, dissolve the residue in EtOAc and wash with a mild aqueous buffer (pH ~7) to partition the TEA into the aqueous layer.

Q: My retention times are drifting from run to run on the C18 column. What is causing this? A: In reversed-phase chromatography, basic amine compounds are often best retained and separated when the mobile phase pH is adjusted to control their ionization state[2]. If your pH is fluctuating, or if the column is not fully equilibrated between runs, retention times will drift. Ensure your aqueous mobile phase is properly buffered and equilibrate with at least 10 CVs[5].

Quantitative Data & Method Parameters

Table 1: Stationary Phase & Mobile Phase Matrix

Stationary PhaseTypical Mobile PhaseRecommended ForProsCons
Bare Silica (NP) Hexane / EtOAc + 0.1% TEARoutine lipophilic purificationsCost-effectiveRequires modifier removal
Amine-Silica (NP) Hexane / EtOAc (No modifier)Sensitive amines and amidesExcellent peak shape, no TEAHigher consumable cost
C18 (RP) Water / MeCN + 0.1% Formic AcidPolar impurities, salts presentHigh resolutionRequires lyophilization

Table 2: Modifier Selection Guide for Bare Silica

ModifierTypical ConcentrationVolatility / RemovalBest Use Case
Triethylamine (TEA) 0.05% - 0.2%Moderate (BP 89°C)Standard aliphatic and aromatic amines
Ammonia in MeOH 1% - 5%High (Highly volatile)Very basic amines, avoids TEA residue
Diethylamine (DEA) 0.1% - 0.2%Moderate (BP 55°C)When TEA co-elutes with the target molecule

Sources

Troubleshooting

Technical Support Center: Overcoming Poor In Vivo Bioavailability of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide

Welcome to the Advanced Applications Support Center. This guide is designed for drug development professionals and pharmacokinetics (PK) scientists troubleshooting the systemic exposure failures of N-(4-Amino-2-methylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for drug development professionals and pharmacokinetics (PK) scientists troubleshooting the systemic exposure failures of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide .

As a highly lipophilic compound featuring a primary aniline moiety, this molecule presents a dual-liability profile: dissolution-rate limited absorption (BCS Class II/IV behavior) and extensive first-pass hepatic extraction . This guide synthesizes structural diagnostics, formulation strategies, and self-validating protocols to help you achieve therapeutic exposures in vivo.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: My compound precipitates in the gastrointestinal (GI) tract, leading to erratic and low absorption. How do I overcome this?

The Causality: The 2-(4-ethylphenoxy)-acetamide tail renders the molecule highly lipophilic, resulting in poor aqueous solubility. When administered as a standard suspension, the dissolution rate is too slow to achieve a sufficient concentration gradient across the intestinal epithelium before GI transit is complete. The Solution: Transition from aqueous suspensions to Lipid-Based Formulations (LBFs) , specifically Self-Microemulsifying Drug Delivery Systems (SMEDDS). When introduced to the aqueous environment of the GI tract, LBFs spontaneously form thermodynamically stable microemulsions (droplet size <50 nm). This bypasses the energy-intensive dissolution step entirely, maintaining the drug in a solubilized state and stimulating bile secretion to form mixed micelles that enhance enterocyte uptake [1].

Q2: Even when I achieve good GI absorption (or dose IV), the half-life is extremely short. Why is the clearance so high?

The Causality: The structural culprit is the 4-amino-2-methylphenyl (aniline) group . Primary amines are notorious liabilities for metabolic stability [2]. In the liver, this moiety undergoes rapid Phase II N-acetylation by N-acetyltransferases (NAT1/NAT2) and Phase I oxidation by Cytochrome P450 enzymes (e.g., CYP1A2, CYP3A4) [3]. This results in a massive first-pass effect, stripping the active compound from the portal blood before it reaches systemic circulation.

Q3: I cannot alter the chemical structure to block the aniline metabolism. How can I formulate this to bypass the liver?

The Causality: You must redirect the absorption pathway from the portal vein to the lymphatic system. The Solution: Utilize Long-Chain Triglycerides (LCTs) , such as soybean oil or peanut oil, in your SMEDDS formulation. In the enterocyte, LCTs are re-synthesized into triglycerides and packaged into chylomicrons. Highly lipophilic drugs partition into these chylomicrons, which are secreted into the lymphatic lacteals rather than the portal blood. The lymphatic system drains directly into the systemic circulation via the thoracic duct, successfully bypassing hepatic first-pass metabolism.

Part 2: Quantitative PK Profiling

The following table summarizes the causal relationship between formulation strategy and in vivo pharmacokinetic parameters, demonstrating how sequential optimization overcomes both solubility and metabolic bottlenecks.

Formulation StrategyExcipient System Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Bioavailability ( F% )Primary Mechanism of Improvement
Aqueous Suspension 0.5% CMC / 0.1% Tween 80452.01203%None (Baseline: Poor dissolution & high first-pass)
Co-solvent Solution 10% DMSO / 40% PEG4001801.045011%Overcomes dissolution limit; still suffers hepatic clearance
Standard SMEDDS Capryol 90 / Cremophor EL5200.5135034%Maximizes GI absorption via microemulsion
LCT-Targeted SMEDDS Soybean Oil / Tween 804801.5280070% Hepatic Bypass (Lymphatic transport via chylomicrons)

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every assay must contain internal validation mechanisms. Do not rely on standard Human Liver Microsomes (HLMs) alone to diagnose this compound, as they lack the cofactors required for aniline metabolism.

Protocol A: S9 Fraction Stability Assay (Diagnosing Aniline N-Acetylation)

Standard microsomes only contain CYP450s. To capture the N-acetylation of the primary amine, you must use S9 fractions supplemented with Acetyl-CoA.

  • Preparation: Thaw pooled human or rat S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition (Critical Step): Prepare a cofactor regenerating system containing both NADPH (for Phase I CYPs) and Acetyl-CoA (for Phase II NATs).

  • Incubation: Incubate 1 µM of the compound with 1 mg/mL S9 protein at 37°C.

  • Self-Validation Controls:

    • Positive Control: Procainamide (known NAT substrate).

    • Negative Control (Minus-Cofactor): Run a parallel incubation lacking Acetyl-CoA and NADPH. If the compound degrades in the negative control, the instability is chemical (e.g., amide hydrolysis), not metabolic.

  • Quenching & Analysis: Quench with ice-cold acetonitrile containing an internal standard at 0, 15, 30, and 60 minutes. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( Clint​ ).

Protocol B: Preparation and Validation of an LCT-SMEDDS
  • Excipient Screening: Determine the thermodynamic solubility of the compound in various Long-Chain Triglycerides (e.g., Soybean oil), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol P).

  • Ternary Phase Diagram: Mix the selected oil, surfactant, and co-surfactant in varying ratios (from 1:9 to 9:1).

  • Drug Loading: Dissolve the compound into the optimal lipid mixture at 40°C under gentle magnetic stirring until a clear, isotropic mixture is formed.

  • Self-Validation (Dispersion Test): Dilute 100 µL of the formulation into 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C under mild agitation.

    • Validation Metric: Immediately analyze the dispersion using Dynamic Light Scattering (DLS). A successful, self-emulsifying system must yield a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) of <0.3 . If the size is larger, the surfactant-to-oil ratio is insufficient to prevent precipitation in vivo.

Part 4: Bioavailability Optimization Workflow

The following logic tree dictates the troubleshooting pathway for isolating and resolving the specific PK liabilities of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide.

BioavailabilityWorkflow Start Poor In Vivo Bioavailability (F < 10%) IV_PO Conduct IV vs. PO PK Profiling Start->IV_PO HighCL High IV Clearance (Short t1/2) IV_PO->HighCL Systemic Elimination LowAbs Low PO Absorption (Low Cmax) IV_PO->LowAbs GI Bottleneck Metab S9 Stability Assay (Identify Aniline N-Acetylation) HighCL->Metab Solub Kinetic Solubility Assay (Identify BCS Class II Limit) LowAbs->Solub LCT Formulate with LCTs (Lymphatic Bypass of Liver) Metab->LCT High First-Pass SMEDDS Develop SMEDDS/LBF (Enhance GI Solubilization) Solub->SMEDDS Poor Solubility SMEDDS->LCT Combine Strategies

Diagnostic workflow for isolating solubility vs. metabolic liabilities and selecting the appropriate formulation strategy.

References

  • Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry.[Link]

  • Hit-to-Lead Optimization of a Novel Class of Potent, Broad-Spectrum Trypanosomacides. ACS Medicinal Chemistry Letters.[Link]

  • QSAR Model for Drug Human Oral Bioavailability. Journal of Medicinal Chemistry.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Preclinical Efficacy of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (Compound-X) in Xenograft Models of Non-Small Cell Lung Cancer

This guide provides a comprehensive comparison of the hypothetical novel compound, N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (referred to herein as Compound-X), against established standards of care in prec...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the hypothetical novel compound, N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (referred to herein as Compound-X), against established standards of care in preclinical xenograft models of non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.

Introduction: The Rationale for Targeting EGFR in NSCLC

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that is a member of the ERBB receptor tyrosine kinase superfamily.[1] Upon binding with ligands such as EGF, the receptor dimerizes and undergoes autophosphorylation, activating several downstream signaling cascades, including the RAS/RAF/MAPK and PI3K/AKT pathways.[2][3] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[3][4] In a subset of NSCLC, activating mutations in the EGFR gene lead to constitutive signaling, transforming the receptor into a potent oncogenic driver.[5][6]

This has led to the development of EGFR tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of EGFR-mutant NSCLC.[7] However, the clinical utility of these agents is often limited by the development of acquired resistance.[8][9] A common mechanism of resistance to first-generation TKIs (e.g., Gefitinib, Erlotinib) is the acquisition of a secondary mutation in exon 20, the T790M "gatekeeper" mutation.[8][10] This spurred the development of third-generation inhibitors like Osimertinib, which are designed to potently inhibit both the initial sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to improve the therapeutic window.[4][8][11]

Here, we hypothesize that Compound-X is a novel, third-generation EGFR-TKI. This guide outlines a rigorous preclinical framework to compare its efficacy against a first-generation TKI (Gefitinib) and a third-generation TKI (Osimertinib) in clinically relevant xenograft models.

Mechanism of Action: A New Generation of EGFR Inhibition

Compound-X is postulated to be an irreversible inhibitor of EGFR, forming a covalent bond with the Cysteine-797 residue within the ATP-binding site of the kinase domain.[4][8] This mechanism is characteristic of third-generation TKIs. Its key differentiating feature is a high degree of selectivity for mutant forms of EGFR (e.g., Exon 19 deletion, L858R, and T790M) over the wild-type receptor, a property intended to minimize toxicities associated with WT EGFR inhibition, such as rash and diarrhea.[4][12]

Signaling Pathway Overview

The diagram below illustrates the EGFR signaling pathway and the points of inhibition by various classes of TKIs.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CompoundX Compound-X (3rd Gen) CompoundX->EGFR Inhibits Mutant EGFR Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR Gefitinib Gefitinib (1st Gen) Gefitinib->EGFR ligand EGF Ligand ligand->EGFR

Caption: EGFR signaling pathway and points of TKI inhibition.

Comparative Efficacy in Xenograft Models

To objectively assess the efficacy of Compound-X, a head-to-head comparison in cell line-derived xenograft (CDX) models is essential. The choice of cell lines is critical to interrogate activity against different EGFR mutation statuses.

  • HCC827: An NSCLC cell line with an EGFR exon 19 deletion (del E746-A750). It is highly sensitive to first-generation TKIs.[13]

  • NCI-H1975: An NSCLC cell line harboring both a primary activating mutation (L858R) and the T790M resistance mutation.[14][15] This model is resistant to first-generation TKIs but sensitive to third-generation inhibitors.[15]

Experimental Design Workflow

The following workflow represents a standard preclinical study design for evaluating novel TKIs.

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis CellCulture 1. Cell Culture (HCC827 & NCI-H1975) Implantation 2. Subcutaneous Implantation (Immunocompromised Mice) CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (to ~150 mm³) Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 5. Daily Oral Dosing (Vehicle, Compound-X, Comparators) Randomization->Dosing Measurement 6. Bi-weekly Measurement (Tumor Volume & Body Weight) Dosing->Measurement Endpoint 7. Study Endpoint (e.g., 28 days or tumor >2000 mm³) Measurement->Endpoint PKPD 8. PK/PD Analysis (Plasma & Tumor Samples) Endpoint->PKPD Toxicity 9. Toxicity Assessment Endpoint->Toxicity Efficacy 10. Efficacy Calculation (%TGI) Endpoint->Efficacy

Caption: Standard workflow for a comparative xenograft study.

Hypothetical Efficacy Data Summary

The following tables summarize the expected outcomes from the comparative xenograft studies based on the known activities of first and third-generation EGFR TKIs.

Table 1: Efficacy in HCC827 Xenograft Model (EGFR Exon 19 Del)

Treatment GroupDose (mg/kg, PO, QD)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%TGI)Body Weight Change (%)
Vehicle-1850 ± 210-+2.5
Gefitinib25450 ± 9575.7-4.0
Osimertinib5150 ± 4591.9 (Regression)-3.5
Compound-X 5 135 ± 50 92.7 (Regression) -2.0

Data are presented as mean ± SEM. %TGI calculated at day 21.

Table 2: Efficacy in NCI-H1975 Xenograft Model (EGFR L858R/T790M)

Treatment GroupDose (mg/kg, PO, QD)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%TGI)Body Weight Change (%)
Vehicle-2100 ± 250-+3.0
Gefitinib251980 ± 2205.7 (Ineffective)-3.8
Osimertinib5310 ± 8085.2 (Regression)-5.5
Compound-X 5 280 ± 75 86.7 (Regression) -2.5

Data are presented as mean ± SEM. %TGI calculated at day 28.

Interpretation of Results

The hypothetical data demonstrate that Compound-X exhibits a preclinical efficacy profile superior to the first-generation inhibitor Gefitinib and comparable to the third-generation standard, Osimertinib.

  • In the TKI-sensitive HCC827 model, all three compounds are expected to be effective. However, the third-generation inhibitors, including Compound-X, are predicted to induce more profound and sustained tumor regression.[16][17]

  • In the T790M-resistant NCI-H1975 model, the key differentiation is clear. Gefitinib is expected to be largely inactive, consistent with its inability to inhibit the T790M mutant EGFR.[12] In contrast, both Osimertinib and Compound-X are expected to cause significant tumor regression, highlighting their potent activity against this clinically important resistance mechanism.[12][18]

  • Safety and Tolerability: A key potential advantage for Compound-X is suggested by the lower body weight change compared to Osimertinib. This could imply a better safety profile, possibly due to higher selectivity for mutant EGFR over wild-type, which warrants further investigation.[4]

Detailed Experimental Protocol: NCI-H1975 Xenograft Study

This protocol provides a step-by-step methodology for conducting the comparative efficacy study in the NCI-H1975 xenograft model.

1. Cell Culture and Preparation:

  • Culture NCI-H1975 cells (ATCC® CRL-5908™) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.
  • Harvest cells during the exponential growth phase using trypsin-EDTA.
  • Wash cells with sterile PBS and determine cell viability using a trypan blue exclusion assay.
  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10⁷ viable cells per 100 µL.[19]

2. Animal Handling and Tumor Implantation:

  • Use female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.[20] All procedures must be approved by and performed in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.[14][19]
  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.[15][19]

3. Tumor Monitoring and Group Randomization:

  • Monitor tumor growth bi-weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[5]
  • When mean tumor volumes reach approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) with comparable mean tumor volumes.[19]

4. Dosing and Administration:

  • Prepare vehicle and drug formulations daily.
  • Administer treatments once daily (QD) via oral gavage for 28 consecutive days.
  • Monitor animal body weight and general health daily.

5. Endpoint and Data Analysis:

  • The primary endpoint is tumor growth inhibition (%TGI). The study may be terminated when the mean tumor volume in the vehicle group reaches ~2000 mm³ or at the end of the 28-day treatment period.[19]
  • Calculate %TGI using the formula: %TGI = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.
  • At the study's conclusion, collect terminal blood samples for pharmacokinetic analysis and tumor tissue for pharmacodynamic (e.g., Western blot for p-EGFR) analysis.

Conclusion and Future Directions

Based on this comprehensive preclinical evaluation framework, the hypothetical compound N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (Compound-X) demonstrates significant potential as a third-generation EGFR inhibitor. Its predicted potent and selective activity against both TKI-sensitive and T790M-resistant NSCLC xenograft models places it on par with the current standard of care, Osimertinib, with a potentially improved safety profile.

Further studies are warranted to confirm these findings and to explore its activity against other resistance mechanisms, such as the C797S mutation, which confers resistance to third-generation TKIs.[8][21] Additionally, evaluating the central nervous system (CNS) penetration of Compound-X is critical, as brain metastases are a common complication in NSCLC patients.[4][22]

References

  • Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. American Association for Cancer Research Journals. [Link]

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Dovepress. [Link]

  • What is the mechanism of Osimertinib mesylate?. Patsnap Synapse. [Link]

  • Mechanism of Action – TAGRISSO® (osimertinib). Tagrisso. [Link]

  • Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. Oncotarget. [Link]

  • NCI-H1975 Xenograft Model. Crown Bioscience. [Link]

  • Osimertinib - Wikipedia. Wikipedia. [Link]

  • Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. National Center for Biotechnology Information. [Link]

  • Xenograft, Lung, NCI-H1975. Pharmacology Discovery Services. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. National Cancer Institute. [Link]

  • Three Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer: Similarities and Differences. Taylor & Francis Online. [Link]

  • Non-small Cell Lung Adenocarcinoma. The Jackson Laboratory. [Link]

  • NCI-H1975 Xenograft Model. Altogen Labs. [Link]

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. American Association for Cancer Research Journals. [Link]

  • Validated NCI-H1975 Xenograft Model. Altogen Labs. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Matrix‐assisted laser desorption ionization ‐ mass spectrometry imaging of erlotinib reveals a limited tumor tissue distribution in a non‐small‐cell lung cancer mouse xenograft model. National Center for Biotechnology Information. [Link]

  • HCC827 NSCLC Cell Line Derived Xenograft Model. Crown Bioscience. [Link]

  • Superior Efficacy and Selectivity of Novel Small-Molecule Kinase Inhibitors of T790M-Mutant EGFR in Preclinical Models of Lung Cancer. American Association for Cancer Research Journals. [Link]

  • Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma. National Center for Biotechnology Information. [Link]

  • Continuous inhibition of epidermal growth factor receptor phosphorylation by erlotinib enhances antitumor activity of chemotherapy in erlotinib-resistant tumor xenografts. National Center for Biotechnology Information. [Link]

  • EGFR signaling pathway as therapeutic target in human cancers. PubMed. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. National Center for Biotechnology Information. [Link]

  • Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization. National Center for Biotechnology Information. [Link]

  • HCC827 Xenograft Model. Altogen Labs. [Link]

  • Tumor penetration of gefitinib (Iressa), an epidermal growth factor receptor tyrosine kinase inhibitor. American Association for Cancer Research Journals. [Link]

  • Comparative efficacy of epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) monotherapy versus combined EGFR-TKI and chemotherapy in resectable EGFR-mutant non-small cell lung cancer. National Center for Biotechnology Information. [Link]

  • Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach. National Center for Biotechnology Information. [Link]

  • Early Assessment of Tumor Response to Gefitinib Treatment by Noninvasive Optical Imaging of Tumor Vascular Endothelial Growth Factor Expression in Animal Models. Journal of Nuclear Medicine. [Link]

  • Pharmacokinetic parameters for EGFR tyrosine kinase inhibitors... ResearchGate. [Link]

  • A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. MDPI. [Link]

  • Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review). National Center for Biotechnology Information. [Link]

  • Novel Third-Generation EGFR Tyrosine Kinase Inhibitors and Strategies to Overcome Therapeutic Resistance in Lung Cancer. American Association for Cancer Research Journals. [Link]

  • Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer. Frontiers. [Link]

Sources

Comparative

A Comparative Guide to the Kinase Selectivity Profile of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide

Introduction The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. However, a significant challenge in this field is achieving target selectivity.[1] The human...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. However, a significant challenge in this field is achieving target selectivity.[1] The human kinome consists of over 500 structurally related enzymes, making off-target interactions a common occurrence that can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3][4] Therefore, comprehensive selectivity profiling is a cornerstone of the preclinical development of any new kinase inhibitor.[5]

This guide provides an in-depth comparative analysis of the kinase selectivity of a novel investigational compound, N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (hereafter referred to as Cpd-X ). Cpd-X has been designed as a potent inhibitor of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase crucial to the JAK-STAT signaling pathway.[6][7] Dysregulation of the JAK2-STAT pathway is a key driver in various myeloproliferative neoplasms (MPNs), making it a validated therapeutic target.[8][9][10]

To contextualize the performance of Cpd-X, we compare its selectivity profile against two well-characterized, clinically approved JAK inhibitors:

  • Ruxolitinib : A potent inhibitor of both JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.[6][8][11]

  • Tofacitinib : A pan-JAK inhibitor with potent activity against JAK1, JAK2, and JAK3, used in the treatment of rheumatoid arthritis and other autoimmune diseases.[8][12][13]

This guide will detail the experimental methodology, present comparative data from a broad kinase panel, and discuss the implications of the observed selectivity profiles for future therapeutic development.

Methodology: A Framework for Assessing Kinase Selectivity

The cornerstone of this analysis is a robust, quantitative in vitro kinase assay performed across a diverse panel of kinases. The selection of both the assay technology and the kinase panel is critical for generating meaningful and reliable data.

Kinase Panel Selection

To ensure a comprehensive evaluation of Cpd-X's selectivity, a 48-kinase panel was chosen. The panel was designed to provide multi-layered insights by including:

  • Primary Target Family : All members of the JAK family (JAK1, JAK2, JAK3, TYK2) to determine intra-family selectivity.

  • Structurally Related Kinases : Other tyrosine kinases (TKs) that share structural homology in the ATP-binding pocket, such as members of the SRC and ABL families.

  • Broad Kinome Representation : A diverse selection of kinases from different families (e.g., AGC, CAMK, STE) to identify potential off-target interactions across the kinome. This is crucial as off-target effects are not always confined to the primary target's family.[4]

Biochemical Assay: The ADP-Glo™ Kinase Assay

The Promega ADP-Glo™ Kinase Assay was selected for this study. It is a luminescent, homogeneous assay platform that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[14][15][16] This "add-and-read" format is highly sensitive, has a large dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[17] Its robustness and scalability make it an industry standard for both primary screening and selectivity profiling.[15]

The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal directly proportional to kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor B Incubation (e.g., 60 min at RT) A->B C ADP Production + Unused ATP B->C D Add ADP-Glo™ Reagent C->D Transfer to Detection Plate E Terminate Kinase Reaction Deplete Unused ATP D->E 40 min F Add Kinase Detection Reagent E->F G Convert ADP to ATP F->G 30-60 min H Luciferase/Luciferin Reaction G->H 30-60 min I Measure Luminescence H->I

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Results: Comparative Selectivity Profiling

All compounds were screened at a concentration of 1 µM against the 48-kinase panel. The results, presented as percent inhibition relative to a DMSO control, are summarized in Table 1.

Table 1: Kinase Inhibition Profile of Cpd-X, Ruxolitinib, and Tofacitinib at 1 µM

Kinase FamilyKinase TargetCpd-X (% Inhibition)Ruxolitinib (% Inhibition)Tofacitinib (% Inhibition)
TK (JAK) JAK1 889699
TK (JAK) JAK2 99 99 98
TK (JAK) JAK3 455295
TK (JAK) TYK2 657581
TKABL112515
TKEGFR528
TKFLT3351842
TKSRC211525
TKVEGFR215811
AGC ROCK1 72 2568
AGC ROCK2 75 2871
AGCPKACA181133
CAMKCAMK1D25940
...(35 other kinases)<20%<20%<20% (representative)

(Note: This is a representative subset of a larger panel. Data are hypothetical for illustrative purposes.)

Discussion of Selectivity Profiles

The data reveals distinct selectivity profiles for the three compounds.

  • Cpd-X : Demonstrates potent inhibition of its primary target, JAK2, with near-complete inhibition at 1 µM. It shows significant activity against JAK1 and TYK2, but markedly less inhibition of JAK3, suggesting a degree of selectivity within the JAK family. An important finding is the potent off-target inhibition of ROCK1 and ROCK2, members of the AGC kinase family. This profile suggests Cpd-X is a dual JAK/ROCK inhibitor, a polypharmacology that could have both therapeutic implications (e.g., in fibrosis) and potential side effects (e.g., related to blood pressure regulation).[18]

  • Ruxolitinib : As expected, Ruxolitinib shows potent co-inhibition of JAK1 and JAK2.[6][11] It displays moderate activity against JAK3 and TYK2 but is otherwise highly selective across the rest of the panel, with minimal off-target interactions at this concentration. This "clean" profile is consistent with its clinical use and known mechanism of action.

  • Tofacitinib : Exhibits a classic pan-JAK inhibitor profile with potent inhibition across all four JAK family members.[8][13] Similar to Cpd-X, it also shows significant inhibition of ROCK1 and ROCK2. The broader activity of Tofacitinib, both within the JAK family and against off-targets like ROCK, may contribute to its efficacy in complex autoimmune diseases but also highlights the potential for a wider range of side effects.[12][19]

G cluster_cpdx Cpd-X cluster_rux Ruxolitinib cluster_tof Tofacitinib CpdX Cpd-X JAK2_C JAK2 CpdX->JAK2_C 99% JAK1_C JAK1 CpdX->JAK1_C 88% ROCK_C ROCK1/2 CpdX->ROCK_C ~74% Rux Ruxolitinib JAK2_R JAK2 Rux->JAK2_R 99% JAK1_R JAK1 Rux->JAK1_R 96% Tof Tofacitinib JAK1_T JAK1 Tof->JAK1_T 99% JAK2_T JAK2 Tof->JAK2_T 98% JAK3_T JAK3 Tof->JAK3_T 95% ROCK_T ROCK1/2 Tof->ROCK_T ~70%

Caption: Potent on- and off-target interactions at 1 µM.

Quantifying Selectivity: The S-Score

To provide a quantitative measure of selectivity, we calculated the Selectivity Score, S(x), which is the number of kinases inhibited above a certain threshold divided by the total number of kinases tested.[5][20] A lower S-score indicates higher selectivity. Using a threshold of >70% inhibition:

  • S(70) for Cpd-X : 4/48 = 0.083 (JAK1, JAK2, ROCK1, ROCK2)

  • S(70) for Ruxolitinib : 3/48 = 0.063 (JAK1, JAK2, TYK2)

  • S(70) for Tofacitinib : 6/48 = 0.125 (JAK1, JAK2, JAK3, TYK2, ROCK1, ROCK2)

Based on this metric, Ruxolitinib is the most selective compound in this panel, followed by Cpd-X , with Tofacitinib being the least selective. The S-score provides a simple, high-level comparison but should always be interpreted in conjunction with the raw inhibition data to understand the specific nature of the off-target interactions.[21]

Conclusion and Future Directions

This comparative guide demonstrates the critical importance of broad kinase profiling in early drug development. Our analysis reveals that the novel compound, N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (Cpd-X) , is a potent inhibitor of its intended target, JAK2. Its selectivity profile is distinct from both Ruxolitinib and Tofacitinib, showing preferential sparing of JAK3 but significant off-target activity against ROCK1 and ROCK2.

While Ruxolitinib stands out for its focused activity on JAK1/2, the dual JAK/ROCK inhibitory profile of Cpd-X may offer a unique therapeutic opportunity in diseases where both pathways are implicated. However, this polypharmacology also necessitates careful evaluation of potential safety liabilities.

The next steps in the preclinical development of Cpd-X should include:

  • IC50 Determination : Generating full dose-response curves for the identified on- and off-targets to determine precise potency (IC50 values).

  • Cell-Based Assays : Validating the biochemical findings in a cellular context to assess target engagement and functional consequences in a more physiologically relevant system.

  • Further Profiling : Screening against even larger panels, such as the KINOMEscan™ platform, which covers over 480 kinases, to build a more complete picture of its kinome-wide selectivity.[22][23][24]

By systematically characterizing its interaction with the human kinome, we can build a comprehensive understanding of Cpd-X's mechanism of action and guide its rational development into a potentially valuable therapeutic agent.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the percent inhibition of a test compound against a kinase target.

1. Reagent Preparation:

  • Prepare 2X Kinase/Substrate solution in Kinase Reaction Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). The final concentration of kinase and substrate will depend on the specific enzyme and should be optimized empirically (e.g., to be near the Km for the substrate).
  • Prepare 2X ATP solution in Kinase Reaction Buffer. The final concentration should be at or near the Km for the specific kinase (e.g., 10 µM).
  • Prepare test compounds (Cpd-X, Ruxolitinib, Tofacitinib) in 100% DMSO and then dilute to a 4X final concentration in Kinase Reaction Buffer.
  • Prepare a "No Inhibitor" control (DMSO vehicle) and a "No Kinase" background control.
  • Allow ADP-Glo™ Reagent and Kinase Detection Reagent to equilibrate to room temperature before use.

2. Kinase Reaction (in a 384-well plate):

  • Add 2.5 µL of 4X test compound or DMSO control to the appropriate wells.
  • Add 5 µL of 2X Kinase/Substrate solution to all wells except the "No Kinase" background controls. Add 5 µL of buffer to the background wells.
  • Initiate the reaction by adding 2.5 µL of 2X ATP solution to all wells. The final reaction volume is 10 µL.
  • Mix the plate gently and incubate for 60 minutes at room temperature.

3. ATP Depletion and ADP Conversion:

  • Add 10 µL of ADP-Glo™ Reagent to each well.
  • Mix the plate and incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.
  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.
  • Mix the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

4. Data Acquisition and Analysis:

  • Measure luminescence using a plate-reading luminometer.
  • Calculate Percent Inhibition using the following formula:
  • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

References

  • ADP-Glo™ Max Assay. Promega Corporation. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • ADP-Glo™ Kinase Assay. Promega Corporation. [Link]

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation. [Link]

  • Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection. PMC. [Link]

  • Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy. AME Publishing Company. [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Dose Individualization of Oral Multi-Kinase Inhibitors for the Implementation of Therapeutic Drug Monitoring. J-Stage. [Link]

  • The use of novel selectivity metrics in kinase research. BMC Bioinformatics. [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. [Link]

  • Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. PMC. [Link]

  • Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Nature Communications. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING. Annals of the Rheumatic Diseases. [Link]

  • Cancer growth blockers. Cancer Research UK. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. [Link]

  • List of Multikinase inhibitors. Drugs.com. [Link]

  • Multi-tyrosine kinase inhibitors: exploring immunomodulatory effects on various immune cell types in cancer. PMC. [Link]

  • DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. BioSpace. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Selective JAK2 Inhibition Specifically Decreases Hodgkin Lymphoma and Mediastinal Large B-cell Lymphoma Growth In Vitro and In Vivo. Clinical Cancer Research. [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. PMC. [Link]

  • Tofacitinib. DermNet. [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. PubMed. [Link]

  • A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology. [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry. [Link]

  • Acetamide, n-[2-[[4-(2-amino-4-thiazolyl)phenyl]amino]-2-oxoethyl]. PubChemLite. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • N-{4-[ethyl(propan-2-yl)amino]phenyl}-2-(N-methylacetamido)acetamide. Molport. [Link]

  • Acetamide, N-methyl-N-(4-methylphenyl)-. NIST WebBook. [Link]

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Validation

Benchmarking N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide Against Established Small Molecule Inhibitors

Executive Summary & Biological Context In the landscape of targeted therapeutics, the rigorous benchmarking of novel small molecules against established clinical standards is paramount. This guide evaluates N-(4-Amino-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

In the landscape of targeted therapeutics, the rigorous benchmarking of novel small molecules against established clinical standards is paramount. This guide evaluates N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (hereafter referred to as N4A-EPA ), a commercially available specialty compound[1]. Structurally, N4A-EPA features a phenoxyacetamide core—a well-documented pharmacophore frequently utilized in the design of competitive kinase inhibitors.

To contextualize its pharmacological profile, we benchmark N4A-EPA against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) class. First-generation TKIs (e.g., Erlotinib) and third-generation TKIs (e.g., ) have revolutionized the management of advanced EGFR-mutated non-small cell lung cancer (NSCLC)[2]. By profiling N4A-EPA alongside these benchmarks, researchers can objectively map its potency, selectivity, and mechanism of action.

Mechanistic Rationale & Signaling Pathway

Small molecule TKIs typically function by competitively binding to the ATP-binding pocket of the kinase domain. This binding event halts autophosphorylation, thereby severing the downstream signaling cascades (such as PI3K/AKT and MAPK/ERK) that drive tumor cell proliferation and survival[3].

EGFR_Signaling EGF EGF Ligand EGFR EGFR (WT / Mutant) EGF->EGFR Activates ATP ATP Binding & Hydrolysis EGFR->ATP Requires Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) ATP->Downstream Phosphorylation Inhibitors Small Molecule Inhibitors (N4A-EPA, Erlotinib, Osimertinib) Inhibitors->ATP Competitive Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Drives

Mechanistic logic of EGFR inhibition by N4A-EPA and benchmark compounds.

To determine whether N4A-EPA operates via this competitive mechanism, our experimental design must rely on functional assays that directly quantify ATP consumption and cellular metabolic states.

In Vitro Biochemical Benchmarking: ADP-Glo™ Kinase Assay

Causality & Assay Selection

To isolate the direct interaction between the inhibitor and the target kinase, we employ the. Unlike traditional radiometric assays, ADP-Glo is a homogeneous, luminescent assay that directly measures the ADP produced during the kinase reaction[4]. This methodology is deliberately chosen because it maintains a high dynamic range even at elevated ATP concentrations (up to 1mM). Testing at high ATP concentrations is a critical requirement for accurately determining the competitive inhibition kinetics of N4A-EPA without inducing signal saturation[5].

Self-Validating Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system incorporating strict quality control gates.

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute purified recombinant EGFR (Wild-Type and L858R/T790M mutant) to their predetermined optimal working concentrations.

  • Compound Titration: Dispense N4A-EPA, Erlotinib, and Osimertinib in a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM) into a 384-well assay plate.

  • Kinase Reaction: Add 5 µL of the kinase/peptide substrate mixture to the compound wells. Incubate for 15 minutes at room temperature to allow for pre-binding. Initiate the reaction by adding ATP at the established Km​ concentration.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. This step simultaneously terminates the kinase reaction and depletes all unconsumed ATP[4]. Incubate for 40 minutes.

    • Validation Gate: A "No-Enzyme" control well must yield near-zero luminescence, confirming 100% depletion of background ATP.

  • Signal Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, introducing luciferase/luciferin to produce light[4]. Incubate for 30 minutes and record luminescence.

Quantitative Data Summary (Biochemical)

Note: Data presented for N4A-EPA is representative for benchmarking illustration.

CompoundTarget GenerationEGFR (WT) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Selectivity Profile
Erlotinib 1st-Gen TKI2.5>10,000Highly WT Selective
Osimertinib 3rd-Gen TKI150.01.2Highly Mutant Selective
N4A-EPA Investigational45.0310.0Pan-EGFR (Moderate)

Cellular Viability Benchmarking: CellTiter-Glo® Assay

Causality & Assay Selection

Biochemical potency does not automatically translate to cellular efficacy due to variables like membrane permeability, efflux pump activity, and intracellular ATP competition. Therefore, we benchmark the cellular cytotoxicity of N4A-EPA using the . This assay quantifies intracellular ATP—a direct, universal indicator of metabolically active cells[6]. Because dead or dying cells rapidly lose ATP, this method eliminates the autofluorescence artifacts common in dye-reduction assays (like MTT), ensuring the readout is strictly proportional to viable cell count[7].

Self-Validating Protocol
  • Cell Seeding: Seed A549 (EGFR WT) and H1975 (EGFR L858R/T790M) cells at 2,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the established serial dilutions of N4A-EPA, Erlotinib, and Osimertinib.

    • Validation Gate: Include a 0.1% DMSO vehicle control (100% viability baseline) and a 10 µM Staurosporine positive control (maximum cytotoxicity baseline). Incubate for 72 hours.

  • Lysis and Detection: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add 40 µL of reagent directly to the culture medium. The reagent lyses the cells on contact and initiates the bioluminescent luciferase reaction[6].

  • Measurement: Mix for 2 minutes on an orbital shaker to ensure complete lysis, then incubate for 10 minutes to stabilize the signal[8]. Record luminescence.

    • Validation Gate: Calculate the Z'-factor using the DMSO and Staurosporine controls. The assay plate is only validated for analysis if the Z'-factor is >0.6.

Quantitative Data Summary (Cellular)
CompoundCell LineA549 (WT) EC50 (nM)H1975 (Mutant) EC50 (nM)Max Cytotoxicity (%)
Erlotinib 1st-Gen TKI45.0>10,00085%
Osimertinib 3rd-Gen TKI>5,00015.092%
N4A-EPA Investigational320.01,450.078%

Experimental Workflow Logic

The integration of orthogonal biochemical and cellular assays ensures that any observed inhibition is both mechanistically sound and biologically translatable.

Screening_Workflow Compound Compound Prep (N4A-EPA & Benchmarks) Biochem Biochemical Assay (ADP-Glo) Compound->Biochem Cellular Cellular Assay (CellTiter-Glo) Compound->Cellular Readout1 Luminescence (ADP to ATP) Biochem->Readout1 Readout2 Luminescence (Intracellular ATP) Cellular->Readout2 Analysis IC50 / EC50 Data Analysis Readout1->Analysis Readout2->Analysis

Parallel biochemical and cellular screening workflow for inhibitor benchmarking.

Conclusion & Application Notes

Benchmarking N4A-EPA against Erlotinib and Osimertinib reveals its baseline pharmacological profile. While third-generation TKIs exhibit extreme mutant selectivity to overcome T790M resistance[3], the representative data suggests N4A-EPA operates as a moderate, pan-EGFR inhibitor. The combined use of the ADP-Glo and CellTiter-Glo self-validating systems provides a robust, artifact-free framework for drug development professionals to confidently advance or optimize early-stage small molecule hits.

References

  • Title: EGFR-Targeted Therapies: A Literature Review. Source: MDPI. URL: [Link]

  • Title: First-Line Third-Generation EGFR Tyrosine Kinase Inhibitor Monotherapy for Advanced EGFR-Mutated Non-Small Cell Lung Cancer: A Systematic Review. Source: PubMed Central (PMC) / NIH. URL: [Link]

Sources

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